Metaxalone-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |
Clave InChI |
IMWZZHHPURKASS-QGZYMEECSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Metaxalone-d3: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Metaxalone-d3, an isotopic analog of the skeletal muscle relaxant Metaxalone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies. The guide details its chemical structure, physicochemical properties, and provides relevant experimental protocols and pathway diagrams.
Chemical and Physical Properties
This compound is a deuterated form of Metaxalone, where three hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Metaxalone, as it is chemically identical to the parent drug but has a distinct molecular weight.
The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated parent compound, Metaxalone, provided for comparison. Experimental data for this compound is limited; where unavailable, properties are assumed to be similar to Metaxalone.
| Property | This compound | Metaxalone |
| IUPAC Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one | 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one[1] |
| Synonyms | Metaxalone D3 | Skelaxin, AHR-438[2] |
| Chemical Formula | C₁₂H₁₂D₃NO₃ | C₁₂H₁₅NO₃[1][3] |
| Molecular Weight | 224.3 g/mol [4] | 221.25 g/mol [1][2][3] |
| Appearance | Assumed to be a white to off-white solid | White to almost white, odorless crystalline powder[5][6] |
| Melting Point | Not experimentally determined; likely similar to Metaxalone | 121.5-123°C[2] |
| Boiling Point | Not experimentally determined | 223°C at 1.5 mm Hg[1] |
| Solubility | Assumed to be similar to Metaxalone | Freely soluble in chloroform; soluble in methanol (B129727) and 96% ethanol; practically insoluble in ether or water.[5][6][7] Sparingly soluble in aqueous buffers. |
| Storage Condition | 2-8°C[4] | Room temperature, between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, -20°C is recommended.[8] |
Spectroscopic Data
The primary application of this compound is as an internal standard in mass spectrometry. The three deuterium atoms result in a mass shift that allows for its differentiation from the non-deuterated analyte.
| Spectroscopic Data | This compound | Metaxalone |
| Mass Spectrometry (MS) | Mass transition (m/z): 225.3 → 163.3[9] | Mass transition (m/z): 222.3 → 161.2[9], 222.14 / 160.98[10] |
| Infrared (IR) Spectroscopy | C-D stretching vibrations expected. | Key peaks: 3265.53 cm⁻¹ (N-H stretch), 1724.93 cm⁻¹ (C=O stretch). |
| ¹H NMR Spectroscopy | Absence of signals for aromatic protons at positions 2, 4, and 6. | Signals corresponding to all 15 protons. |
| ¹³C NMR Spectroscopy | C-D coupling would result in multiplets for the deuterated carbons. | 12 distinct carbon signals. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Metaxalone in human plasma using this compound as an internal standard, based on published validated methods.
Bioanalytical Method for Metaxalone Quantification by LC-MS/MS
This method is intended for the determination of Metaxalone in a biological matrix, such as human plasma.
3.1.1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Vortex the mixture.
-
Load the plasma sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.[9]
-
Mobile Phase: A mixture of 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5), methanol, and acetonitrile (B52724) (e.g., 20:50:30, v/v/v).[9]
-
Flow Rate: 0.7 mL/min.[9]
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.[10]
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Diagrams
Metabolism of Metaxalone
The exact mechanism of action of Metaxalone has not been fully established but is thought to be related to general central nervous system depression.[5] Metaxalone is metabolized in the liver by various cytochrome P450 enzymes.[5][7]
Analytical Workflow for Metaxalone Quantification
The following diagram illustrates a typical workflow for the quantification of Metaxalone in a biological sample using this compound as an internal standard.
References
- 1. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metaxalone [drugfuture.com]
- 3. raybiotech.com [raybiotech.com]
- 4. clearsynth.com [clearsynth.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method. | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijpras.com [ijpras.com]
An In-depth Technical Guide to the Synthesis of Deuterated Metaxalone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated Metaxalone. Metaxalone, a muscle relaxant, is metabolized by cytochrome P450 enzymes. Introducing deuterium (B1214612) at specific molecular positions can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide outlines a detailed methodology for the synthesis of Metaxalone-d6, where the two methyl groups on the phenyl ring are perdeuterated.
Overview of the Synthetic Strategy
The synthesis of deuterated Metaxalone (Metaxalone-d6) is proposed to proceed via a two-stage route. The first stage involves the catalytic deuteration of the benzylic positions of 3,5-dimethylphenol (B42653) to yield 3,5-bis(trideuteromethyl)phenol. The second stage involves the coupling of this deuterated phenol (B47542) with a suitable C3 electrophile, followed by cyclization to form the oxazolidinone ring.
Caption: Proposed synthetic overview for Metaxalone-d6.
Experimental Protocols
Stage 1: Synthesis of 3,5-Bis(trideuteromethyl)phenol (3,5-Dimethylphenol-d6)
The selective deuteration of the benzylic C-H bonds of 3,5-dimethylphenol is a critical first step. Several catalytic systems have been reported for such transformations. A robust and experimentally convenient method involves palladium on carbon (Pd/C) catalysis with deuterium oxide (D₂O) as the deuterium source, facilitated by the presence of hydrogen gas.[1]
Experimental Workflow:
References
The Role of Metaxalone-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Metaxalone-d3 as an internal standard in the quantitative bioanalysis of Metaxalone, particularly within complex biological matrices. The use of stable isotope-labeled internal standards (SIL-ISs) like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest levels of accuracy and precision.[1][2][3]
Core Mechanism of Action
This compound is a deuterated analog of Metaxalone, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its physicochemical properties remain nearly identical.[2][4] This near-identical behavior is the cornerstone of its function as an internal standard.[5]
The fundamental principle is that this compound, when added to a sample at a known concentration, will behave in the same manner as the endogenous Metaxalone throughout the entire analytical process. This includes extraction, chromatography, and ionization.[6] By tracking the signal of this compound, any variations that occur during sample preparation or analysis can be corrected for, leading to a more accurate quantification of the target analyte.[7][8]
Key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Compensation for Matrix Effects: Biological samples are complex and can contain substances that either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound has the same molecular structure and elution time as Metaxalone, it is affected by the matrix in the same way, allowing for accurate correction.[1][4]
-
Correction for Sample Loss During Preparation: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some of the analyte may be lost. The internal standard is lost to the same extent, and the ratio of the analyte to the internal standard remains constant, ensuring that the calculated concentration is accurate.[6]
-
Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[3][5]
Experimental Protocols
A validated bioanalytical method for the quantification of Metaxalone in human plasma using Metaxalone-d6 (a similarly deuterated version) as an internal standard has been reported.[9][10][11] The following protocol is based on this established methodology.
Preparation of Stock and Working Solutions
-
Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metaxalone reference standard in methanol (B129727).[9]
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[9]
-
Working Solutions: Prepare serial dilutions of the Metaxalone stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.[9]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working solutions.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a polypropylene (B1209903) tube containing a plasma sample (e.g., 100 µL), add the Internal Standard Working Solution (e.g., 20 µL).
-
Vortex the sample to ensure thorough mixing.
-
Add an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[9][10]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.[9][11]
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[12]
-
Flow Rate: A constant flow rate is maintained (e.g., 0.6 mL/min).[12]
-
Run Time: A short run time (e.g., 2.0 min) is desirable for high-throughput analysis.[9][10]
-
-
Mass Spectrometry:
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for Metaxalone using a deuterated internal standard.[9][10][11]
| Parameter | Value |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL |
Table 1: Calibration Curve and Sensitivity Data.
| Parameter | Back-Calculated Concentrations |
| Accuracy (%) | 94.1% to 104.4% |
| Precision (%CV) | 0.3% to 5.6% |
Table 2: Accuracy and Precision of the Standard Curve.
| Quality Control Sample | Accuracy (%) |
| LQC (Low Quality Control) | 97.5% |
| LLOQ QC | 98.0% |
| LQC Intraday | 98.5% |
| LLOQ QC Intraday | 99.1% |
Table 3: Accuracy of Quality Control Samples.
Visualizations
Caption: Bioanalytical workflow using an internal standard.
Caption: Principle of internal standard correction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. ijpras.com [ijpras.com]
- 10. iomcworld.org [iomcworld.org]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Guide to the Certificate of Analysis for Metaxalone-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Metaxalone-d3. This compound is the deuterated form of Metaxalone (B1676338), a skeletal muscle relaxant used to alleviate pain from strains, sprains, and other musculoskeletal conditions.[1] Its exact mechanism of action is not fully established but is thought to be related to general central nervous system (CNS) depression.[2][3] Deuterated analogs like this compound are essential as internal standards for quantitative bioanalytical studies, such as those using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]
Quantitative Data Summary
The data presented in a Certificate of Analysis for this compound confirms its identity, purity, and isotopic enrichment. The following tables summarize typical specifications.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one |
| Molecular Formula | C₁₂H₁₂D₃NO₃ |
| Molecular Weight | 224.3 g/mol |
| CAS Number | 1192812-66-0 |
| Appearance | White to Off-White Crystalline Powder |
| Solubility | Soluble in Methanol (B129727), Chloroform |
Table 2: Purity and Isotopic Enrichment
| Analytical Test | Method | Typical Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to Structure |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in a CoA.
Protocol for Chemical Purity Determination by RP-HPLC
This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the chemical purity of Metaxalone. This method is adapted from established stability-indicating assays.[5][6]
Objective: To separate Metaxalone from any potential impurities and degradation products and to quantify its purity based on peak area percentage.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (10 mM) in a 58:42 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25°C ± 2°C.[5]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve the same target concentration as the standard solution.
-
Chromatography: Inject the standard and sample solutions into the HPLC system in triplicate.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (approximately 5-9 minutes depending on the specific column and conditions).[6]
-
Calculate the chemical purity by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram, expressed as a percentage.
-
Protocol for Isotopic Enrichment and Identity Confirmation by Mass Spectrometry
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound and determine its isotopic enrichment.[7][8]
Objective: To confirm the mass of the molecule and to quantify the percentage of deuterium (B1214612) incorporation.
Instrumentation & Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an LC system.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Scan Mode: Full scan MS to observe the mass distribution of the isotopic cluster.
-
Precursor Ion (M+H)⁺:
-
Metaxalone: m/z 222.1125[9]
-
This compound: m/z ~225.13
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire full-scan mass spectra centered around the expected m/z of the protonated molecule ([M+H]⁺).
-
Data Analysis:
-
Identity Confirmation: Verify the presence of the primary ion peak corresponding to the calculated mass of the deuterated compound.
-
Isotopic Enrichment Calculation:
-
Measure the ion intensities for the unlabeled (d0) and all deuterated species (d1, d2, d3).
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
-
-
-
Visualizations: Workflows and Mechanisms
Diagrams help to visualize complex processes and relationships, providing a clear understanding of the analytical workflow and the compound's proposed mechanism.
Caption: Quality control workflow for this compound reference standard certification.
The exact mechanism of Metaxalone is unknown, but it is believed to interrupt the cycle of pain and muscle spasms through general CNS depression rather than acting directly on the muscle fibers.[2][3]
Caption: Proposed mechanism of Metaxalone in interrupting the pain-spasm cycle.
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
The deuterium switch: An in-depth technical guide to deuterium labeling in drug analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612) into drug candidates, a process often referred to as "deuterium switching," has emerged as a powerful tool in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.[1] This technical guide delves into the core principles of deuterium labeling, its practical applications in drug analysis, and provides detailed experimental protocols for the synthesis and evaluation of deuterated compounds. The tangible clinical benefits of this approach are highlighted through case studies of approved drugs such as deutetrabenazine and deucravacitinib.[1]
Core Principles of Deuterium Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical physical and chemical properties to protium (B1232500) (¹H). However, its greater mass results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This fundamental difference gives rise to the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1][2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[3]
By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule with deuterium, the rate of metabolism can be significantly reduced.[3] This can lead to a cascade of beneficial pharmacokinetic changes:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[3]
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[3]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[3]
-
Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes.[1] This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.[4]
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces toxic byproducts, deuterium labeling can enhance the safety profile of a drug.[5]
The strategic application of deuterium labeling can therefore lead to lower or less frequent dosing, improved patient compliance, and a better overall therapeutic window.[5]
Applications in Drug Analysis
Deuterium-labeled compounds are indispensable tools in modern drug analysis, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][6]
Deuterated Internal Standards
Deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[7] An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples. By monitoring the ratio of the analyte response to the internal standard response, variations introduced during the analytical process can be effectively normalized.[7]
Because deuterated internal standards are chemically almost identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[8][9] This near-identical behavior allows them to effectively compensate for:
-
Variability in sample preparation: Losses during extraction and handling are mirrored by the internal standard.
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the internal standard equally.[1]
-
Fluctuations in instrument response: Changes in detector sensitivity over time are corrected for.[10]
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative data.[7]
Quantitative Data Presentation
The impact of deuterium labeling on pharmacokinetic parameters and bioanalytical assay performance is best illustrated through quantitative data.
Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |
| Tetrabenazine vs. Deutetrabenazine (Active Metabolites) | Half-life (t½) | 4.8 hours | 8.6 - 10 hours | ~1.8 - 2.1 | [11][12] |
| AUCinf | 261 ng·hr/mL | 542 ng·hr/mL | ~2.1 | [11] | |
| Cmax | 61.6 ng/mL | 74.6 ng/mL | ~1.2 | [11] | |
| Methadone vs. d9-Methadone | AUC | - | - | 5.7 | [13] |
| Cmax | - | - | 4.4 | [13] | |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~0.2 | [13] | |
| Ivacaftor vs. CTP-656 (d9-ivacaftor) | Deuterium Isotope Effect on Vmax/Km (in HLM) | - | 2.2 | - | [14] |
| Deuterium Isotope Effect on Vmax (in HLM) | - | 3.8 | - | [14] |
AUCinf: Area under the curve from time zero to infinity. Cmax: Maximum plasma concentration. HLM: Human Liver Microsomes.
Bioanalytical Method Performance with Deuterated Internal Standards
| Analyte | Internal Standard Type | Accuracy (Mean Bias %) | Precision (%CV) | Reference(s) |
| Kahalalide F | Analogous Internal Standard | 96.8% | - | [7] |
| Deuterated (D8) Internal Standard | 100.3% | - | [7] | |
| Sirolimus | Analog Internal Standard | - | 7.6% - 9.7% | [15] |
| Deuterated Sirolimus Standard | - | 2.7% - 5.7% | [15] | |
| Methamphetamine | Deuterated Internal Standard | - | Inter-day: 1.59–8.80% Intra-day: 0.57–3.89% | [16] |
%CV: Percent Coefficient of Variation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of deuterated compounds.
Synthesis of Deuterated Internal Standards
The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange and de novo synthesis using deuterated starting materials.[17]
Protocol: Microwave-Enhanced Hydrogen-Deuterium Exchange
This protocol provides a general method for introducing deuterium into a molecule via H/D exchange, which can be adapted for various substrates.
-
Preparation: In a microwave-transparent vessel, dissolve the substrate (e.g., 100 mg of the drug) in a suitable deuterated solvent (e.g., 5 mL of D₂O, with a co-solvent if necessary for solubility).
-
Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst).
-
Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H NMR, ²H NMR, and mass spectrometry.[17]
Sample Preparation for Bioanalysis
Proper sample preparation is critical for accurate quantification of drugs in biological matrices. The following are common protocols using a deuterated internal standard.
Protocol: Protein Precipitation (PPT) for Plasma Samples
This is a rapid and simple method for removing most proteins from plasma.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add a predetermined volume of the deuterated internal standard working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[8]
Protocol: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
-
Aliquoting and IS Addition: To a suitable tube, add the biological sample (e.g., 200 µL of plasma) and the deuterated internal standard.
-
pH Adjustment (if necessary): Add a buffer to adjust the pH of the sample to optimize the extraction of the analyte.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether).
-
Vortexing/Mixing: Vortex or mix thoroughly to ensure efficient extraction.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the accurate quantification of deuterated drugs and their metabolites.
Protocol: General LC-MS/MS Method for Quantitative Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) is often used.
-
Mobile Phases: Typically, a gradient elution is employed using two mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of drug molecules.
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterated internal standard.
-
Data Processing: The chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: The Kinetic Isotope Effect (KIE) slows the metabolic rate of a deuterated drug.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. youtube.com [youtube.com]
- 11. neurology.org [neurology.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Technical Guide to Metaxalone-d3: Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated form of the muscle relaxant Metaxalone, Metaxalone-d3. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its fundamental properties, analytical methodologies, and conceptual mechanism of action. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility in a research and development setting.
Core Compound Properties
This compound is the deuterated analog of Metaxalone, a centrally acting skeletal muscle relaxant. The inclusion of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays. A summary of its key molecular and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂D₃NO₃ | SynZeal[1] |
| Molecular Weight | 224.27 g/mol | PubChem[2] |
| IUPAC Name | 5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | PubChem[2] |
| CAS Number | 1192812-66-0 | SynZeal[1] |
| Chemical Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one | SynZeal[1] |
Metaxalone, the non-deuterated parent compound, has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol .[3][4][5]
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Metaxalone in biological matrices, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established bioanalytical methods.
Bioanalytical Method for Quantification of Metaxalone in Human Plasma
This method outlines the procedure for the sensitive and selective quantification of Metaxalone in human plasma utilizing this compound as an internal standard (IS).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL centrifuge tube, add 100 µL of human plasma.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 25 µL of 0.1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 3.0 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate buffer.
-
Flow Rate: 0.700 mL/minute.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Metaxalone and Metaxalone-d6 (a commonly used deuterated internal standard, with similar principles applying to this compound).
| Parameter | Metaxalone | Metaxalone-d6 (IS) | Source |
| Precursor Ion (Q1) [M+H]⁺ (m/z) | 222.14 | 228.25 | International Journal of Pharmaceutical Research and Allied Sciences[2] |
| Product Ion (Q3) (m/z) | 160.98 | 167.02 | International Journal of Pharmaceutical Research and Allied Sciences[2] |
| Dwell Time (sec) | 0.200 | 0.200 | International Journal of Pharmaceutical Research and Allied Sciences[2] |
| Cone Voltage (V) | 25 | 25 | International Journal of Pharmaceutical Research and Allied Sciences[2] |
Visualized Workflows and Pathways
To further elucidate the experimental and conceptual frameworks surrounding Metaxalone and its deuterated analog, the following diagrams are provided in the DOT language.
Caption: Bioanalytical workflow for Metaxalone quantification.
Caption: Conceptual mechanism of action for Metaxalone.
References
Solubility Profile of Metaxalone-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Metaxalone-d3 in various organic solvents. The data presented herein is crucial for researchers and professionals involved in the development of drug formulations, analytical methods, and in vitro/in vivo studies involving this deuterated analog of Metaxalone.
Quantitative Solubility Data
The following table summarizes the known solubility of Metaxalone in a range of common organic solvents. This data has been compiled from various technical datasheets and scientific publications.
| Solvent | Solubility (mg/mL) | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~44 | - | [1] |
| ~20 | - | [2] | |
| Dimethylformamide (DMF) | ~30 | - | [2] |
| Ethanol (95-100%) | ~44 | Soluble | [1][3] |
| ~10 | - | [2] | |
| Methanol | - | Soluble | [3][4] |
| Chloroform | - | Freely Soluble | [3] |
| Acetone | - | Soluble | [5] |
| Isopropyl Alcohol | - | Soluble | [5] |
| Ether | - | Practically Insoluble | [3] |
| Water | 0.014 | Practically Insoluble | [5] |
Experimental Protocols
The determination of solubility is a critical step in drug development. The "gold standard" for determining equilibrium solubility is the shake-flask method . Below is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvents (e.g., HPLC grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over subsequent time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or other appropriate units.
-
Report the solubility value along with the solvent used and the equilibration temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. who.int [who.int]
- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Commercial Suppliers and Technical Applications of Metaxalone-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability and analytical applications of Metaxalone-d3. This deuterated analog of the skeletal muscle relaxant Metaxalone (B1676338) serves as an invaluable internal standard for quantitative bioanalytical studies.
This compound is a stable isotope-labeled version of Metaxalone, a centrally acting muscle relaxant. Its primary application in a research setting is as an internal standard for chromatography-based quantitative analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the analytical method.[1][2][3]
Commercial Availability and Specifications
This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The table below summarizes key information for some of the identified suppliers. It is important to note that a Certificate of Analysis (CoA), providing detailed information on purity and isotopic enrichment, is typically supplied with the product upon purchase.[4]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Simson Pharma | This compound | 1192812-66-0 | C₁₂H₁₂D₃NO₃ | 224.3 g/mol | CoA Provided | Accompanied by a Certificate of Analysis.[4] |
| Clearsynth | This compound | 1192812-66-0 | C₁₂H₁₂D₃NO₃ | 224.3 g/mol | >98% by HPLC | Intended for use as an internal standard for GC- or LC-mass spectrometry.[1][5] |
| SynZeal | Metaxalone D3 | 1192812-66-0 | C₁₂H₁₂D₃NO₃ | 224.3 g/mol | CoA Provided | Supplied with detailed characterization data.[6] |
| LGC Standards | This compound (3,5-dimethylphenoxy-2,4,6-d3) | 1192812-66-0 | Not specified | Not specified | Not specified | Reference material supplier.[7] |
Mechanism of Action of Metaxalone
The precise mechanism of action of Metaxalone is not fully established; however, it is widely understood to produce its muscle relaxant effects through general depression of the central nervous system (CNS).[8][9][10][11] Metaxalone does not act directly on skeletal muscle fibers or the motor end plate.[12][8] Recent research has shed light on a potential molecular mechanism that may contribute to its overall effects and explain certain adverse drug reactions. Studies suggest that at higher concentrations, Metaxalone can act as an inhibitor of monoamine oxidase A (MAO-A).[13][14][15][16] This inhibition can lead to an increase in the levels of serotonin (B10506) in the synapse, which is the proposed mechanism behind the rare but serious condition of serotonin syndrome observed in some cases of Metaxalone overdose or when co-administered with other serotonergic drugs.[17][18][19]
Experimental Protocols for Quantitative Analysis
The primary application of this compound is as an internal standard in bioanalytical methods to quantify Metaxalone in biological matrices, most commonly human plasma. The following is a representative LC-MS/MS protocol adapted from published research.[3][20][21]
Objective: To determine the concentration of Metaxalone in human plasma using this compound as an internal standard.
Materials:
-
Metaxalone reference standard
-
This compound internal standard
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium (B1175870) Acetate (B1210297), analytical grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of Metaxalone in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions of Metaxalone by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Spike known amounts of the working standard solutions into drug-free human plasma to create calibration standards at concentrations ranging from approximately 25 ng/mL to 12,000 ng/mL.[3]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard working solution.
-
Add 0.2M NaOH as a treatment buffer.[3]
-
Add ethyl acetate as the extraction solvent and vortex for 10 minutes.[3]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of 10mM ammonium acetate and a combination of methanol and acetonitrile (e.g., 60:40 v/v).[3]
-
Flow Rate: A flow rate of 1 mL/min is often employed.[3]
-
Injection Volume: 20 µL.[3]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Quantify the peak area of both Metaxalone and this compound.
-
Calculate the ratio of the peak area of Metaxalone to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Metaxalone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, it is crucial to consult the detailed product specifications from the supplier and to validate any analytical method according to established regulatory guidelines.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method. | Sigma-Aldrich [sigmaaldrich.com]
- 3. japer.in [japer.in]
- 4. This compound | CAS No- 1192812-66-0 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Metaxalone D3 | 1192812-66-0 | SynZeal [synzeal.com]
- 7. This compound (3,5-dimethylphenoxy-2,4,6-d3) [lgcstandards.com]
- 8. Metaxalone: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Metaxalone - Wikipedia [en.wikipedia.org]
- 11. Metaxalone: Muscle Relaxer Uses, Side Effects, Dosage [medicinenet.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Monoamine oxidase A inhibition by toxic concentrations of metaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. psychotropical.com [psychotropical.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Serotonin syndrome following metaxalone overdose and therapeutic use of a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Serotonin Syndrome Associated with Metaxalone Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. researchgate.net [researchgate.net]
Metaxalone-d3: A Comprehensive Technical Guide for Researchers
CAS Number: 1192812-66-0
This technical guide provides an in-depth overview of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analytical methodologies, and metabolic pathways.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Metaxalone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical behavior.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 1192812-66-0 |
| Molecular Formula | C₁₂H₁₂D₃NO₃ |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one |
| Synonyms | Metaxalone D3 |
| Storage Condition | 2-8°C |
Table 2: Physicochemical Properties of Metaxalone (and this compound, where applicable)
| Property | Value |
| Appearance | White to almost white, odorless crystalline powder |
| Solubility | Freely soluble in chloroform; soluble in methanol (B129727) and 96% ethanol; practically insoluble in ether or water.[3] |
| Molecular Weight (Metaxalone) | 221.25 g/mol [4] |
| Molecular Formula (Metaxalone) | C₁₂H₁₅NO₃[4] |
| LogP | 2.42[3][5] |
| Apparent Volume of Distribution (V/F) | ~800 L[3][5] |
Synthesis of this compound
A likely pathway would be the reaction of 3,5-dimethylphenol-d3 with a suitable reagent to introduce the oxazolidinone moiety. The deuteration of the 3,5-dimethylphenol (B42653) precursor at the 2, 4, and 6 positions of the aromatic ring could be achieved through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
Analytical Methodologies
This compound is instrumental in the accurate quantification of Metaxalone in biological matrices. The following sections detail a typical experimental protocol for an LC-MS/MS method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting Metaxalone from plasma is liquid-liquid extraction.
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 3: Example LC-MS/MS Parameters for Metaxalone Quantification
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | Isocratic mixture of Methanol and 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metaxalone) | m/z 222.14 → 160.98 |
| MRM Transition (this compound) | m/z 228.25 → 167.02 |
| Dwell Time | 0.200 sec |
| Cone Voltage | 25 V |
| Collision Energy | 15.0 V |
The following diagram illustrates a typical experimental workflow for the bioanalysis of Metaxalone using this compound.
Caption: Bioanalytical workflow for Metaxalone.
Metabolism of Metaxalone
The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system depression.[3][6][7] Metaxalone does not directly act on skeletal muscle fibers.[3][6][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3] The metabolites are then excreted in the urine.[3]
The main CYP450 enzymes involved in the metabolism of Metaxalone are CYP1A2, CYP2D6, CYP2E1, and CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][7]
The metabolic pathway can be visualized as follows:
Caption: Metabolic pathway of Metaxalone.
References
- 1. METAXALONE [dailymed.nlm.nih.gov]
- 2. Metaxalone, (S)- | C12H15NO3 | CID 28125517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Metaxalone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SKELAXIN ® (Metaxalone) Tablets [dailymed.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metaxalone-d3 Sample Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples containing Metaxalone for quantitative analysis by mass spectrometry, utilizing Metaxalone-d3 as an internal standard. The following methods are described: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant. Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This document outlines validated sample preparation protocols to isolate Metaxalone and this compound from plasma prior to LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described sample preparation methods in conjunction with LC-MS/MS analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL[1] | 30.24 - 5040 ng/mL | 1 - 1000 ng/mL (Typical for neutral drugs) |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 30.24 ng/mL | ~1 ng/mL (Typical for neutral drugs) |
| Mean Extraction Recovery | > 82% | Not explicitly stated, generally lower than LLE/SPE | > 80% (Typical for neutral drugs) |
| Precision (CV%) | 0.3% - 5.6%[1] | < 15% | < 15% (Typical for neutral drugs) |
| Accuracy | 94.1% - 104.4%[1] | 90% - 110% | 85% - 115% (Typical for neutral drugs) |
Experimental Protocols
Internal Standard Spiking
Prior to any sample extraction, all samples (including calibration standards and quality controls) must be spiked with this compound internal standard solution to a final concentration within the linear dynamic range of the assay.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is effective for the extraction of Metaxalone from a plasma matrix, providing high recovery and clean extracts.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Extraction Solvent: Ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v)
-
Reconstitution Solvent: Mobile phase (e.g., 85:15 v/v Methanol:5mM Ammonium Acetate)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.[1]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
Application Notes and Protocol for the Quantitative Analysis of Metaxalone Using Internal Standard Addition
These application notes provide a detailed protocol for the quantification of Metaxalone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard addition. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and precise quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The internal standard addition method is employed to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the results. This protocol details a validated method using Metaxalone-d6, a deuterated analog, as the internal standard (IS) for robust quantification.
Experimental Protocols
This section outlines the detailed methodologies for the sample preparation, and LC-MS/MS analysis of Metaxalone.
2.1. Materials and Reagents
-
Metaxalone reference standard
-
Metaxalone-d6 (Internal Standard)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile
-
Ammonium Acetate (analytical grade)
-
Methyl-Tertiary Butyl Ether (MTBE) (HPLC grade)
-
Deionized water (Milli-Q or equivalent)
-
Human plasma (K3EDTA)
2.2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare separate primary stock solutions of Metaxalone and Metaxalone-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Metaxalone primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Metaxalone-d6 primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of approximately 1300 ng/mL.[1]
-
Calibration Curve and QC Samples: Spike appropriate volumes of the Metaxalone working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (~1300 ng/mL of Metaxalone-d6) to each tube and vortex briefly.[1]
-
Add 2.5 mL of Methyl-Tert Butyl Ether (MTBE) to each tube.[1]
-
Vortex the tubes for 10 minutes to ensure thorough extraction.[1]
-
Centrifuge the samples at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex for 30 seconds to ensure complete dissolution.[1]
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
2.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., Chromatopak peerless basic 50x4.6mm, 3.0µm) is suitable for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM Ammonium Acetate and a mixture of Methanol and Acetonitrile (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The quantitative performance of the method is summarized in the table below. The data is compiled from various validated methods and represents typical performance characteristics.
| Parameter | Metaxalone | Internal Standard (Metaxalone-d6) | Reference |
| MRM Transition (m/z) | 222.14 → 160.98 | 228.25 → 167.02 | [1][4] |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL | N/A | [1][3] |
| Lower Limit of Quantitation (LLOQ) | 25.19 ng/mL | N/A | [1] |
| Accuracy at LLOQ | 98.0% - 99.1% | N/A | [1] |
| Precision (RSD%) | 0.3% - 5.6% | N/A | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | N/A | [2] |
| Mean Recovery | >80% | >80% | [5] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the internal standard addition method for Metaxalone analysis.
Caption: Experimental workflow for Metaxalone analysis.
Caption: Logic for internal standard quantification.
References
Application Notes & Protocols: Metaxalone-d3 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metaxalone (B1676338) is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of metaxalone in the body. To ensure the accuracy and precision of bioanalytical methods used in these studies, a stable isotope-labeled internal standard (IS) is essential. While the query specifically mentions Metaxalone-d3, the available scientific literature predominantly reports the use of Metaxalone-d6 for these purposes.[1][2][3] This document will detail the application and protocols for using a deuterated form of metaxalone as an internal standard in pharmacokinetic studies, with specific data primarily referencing Metaxalone-d6. The principles and methodologies described are directly applicable to this compound.
The use of a deuterated internal standard like this compound or Metaxalone-d6 is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. These standards exhibit similar physicochemical properties to the analyte (metaxalone), including extraction recovery and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of metaxalone in biological matrices such as plasma by correcting for variations during sample preparation and analysis.
Experimental Protocols
A validated bioanalytical method is paramount for reliable pharmacokinetic data. The following protocols are based on established LC-MS/MS methods for the quantification of metaxalone in human plasma.[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting metaxalone and its internal standard from plasma, providing a clean sample for LC-MS/MS analysis.[1][2]
Protocol:
-
Pipette a 100 µL aliquot of human plasma into a pre-labeled microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Metaxalone-d6 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Chromatographic Conditions:
A reverse-phase C18 column is typically used for the separation of metaxalone and its internal standard.[1][2]
| Parameter | Condition |
| Column | Chromatopak peerless basic C18 (50 x 4.6 mm, 3.0 µm)[1][2] |
| Mobile Phase | Methanol, Acetonitrile, and 10 mM Ammonium Acetate Buffer[1] |
| Flow Rate | 0.700 mL/minute[1] |
| Injection Volume | 5 µL[1][2] |
| Column Temperature | 45°C[1] |
| Run Time | 2.0 minutes[1][2] |
b. Mass Spectrometric Conditions:
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Metaxalone | Metaxalone-d6 (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 222.14 → 160.98[1][2] | 228.25 → 167.02[1][2] |
| Capillary Voltage (kV) | 3.00 | 3.00 |
| Source Temperature (°C) | 100 | 100 |
| Desolvation Gas Flow (L/hr) | 750 | 750 |
| Cone Voltage (V) | 25 | 25 |
| Dwell Time (sec) | 0.200 | 0.200 |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the validation of a bioanalytical method for metaxalone in human plasma using Metaxalone-d6 as an internal standard.[1]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Metaxalone | 25.19 - 2521.313[1] | y = mx + c | > 0.98[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 25.19 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | ~75 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | ~1250 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | ~2000 | < 15 | 85-115 | < 15 | 85-115 |
Note: Specific values for precision and accuracy are typically reported in validation summaries and should fall within these acceptable ranges. The back-calculated concentrations of the standard curve points showed an accuracy range of 94.1% to 104.4% and a precision range of 0.3% to 5.6%.[1]
Visualizations
Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow of a pharmacokinetic study for metaxalone utilizing a deuterated internal standard.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
Logical Relationship in Bioanalysis
The diagram below illustrates the logical relationship between the analyte, internal standard, and the analytical output.
Caption: Relationship between analyte, IS, and quantification in bioanalysis.
References
Application Notes and Protocols for the Quantitative Analysis of Metaxalone using Metaxalone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is thought to be related to general central nervous system depression.[2][3] Accurate and reliable quantitative analysis of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Metaxalone-d3, is the gold standard for quantitative mass spectrometry-based assays, as it effectively compensates for variability in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantitative analysis of Metaxalone in human plasma using this compound as an internal standard, employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method involves the extraction of Metaxalone and the internal standard (this compound) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte (Metaxalone) to that of the internal standard (this compound).
Experimental Protocols
Materials and Reagents
-
Metaxalone reference standard
-
This compound internal standard
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile
-
Ammonium (B1175870) Acetate (B1210297) (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with K3EDTA as anticoagulant)[1]
-
Extraction solvent (e.g., Methyl-tert Butyl ether)[4]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Metaxalone Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Metaxalone reference standard and dissolve it in methanol to achieve the desired concentration.
-
This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metaxalone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration (e.g., 5 µg/mL).[5]
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette a small volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.[4]
-
Add a specific volume of the internal standard working solution (e.g., 50 µL of ~1300 ng/mL Metaxalone-d6, a similar deuterated standard) and vortex.[4] Note: this compound would be used similarly.
-
Add a protein precipitation/extraction solvent (e.g., 2.5 mL of Methyl-tert Butyl ether) and vortex for an extended period (e.g., 10 minutes).[4]
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 2000 rpm for 5 minutes at 10°C).[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]
-
Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 200 µL) and vortex.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Example Value |
| Column | C18, 50 x 4.6 mm, 3.0 µm[1] |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol with Acetonitrile (60:40 v/v)[3] or 10mM ammonium acetate buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v) |
| Flow Rate | 0.7 mL/min or 1 mL/min[3] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[4] |
| Run Time | 2.0 - 3.0 minutes[1][3] |
Mass Spectrometry:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metaxalone) | m/z 222.3 → 161.2 |
| MRM Transition (this compound) | m/z 225.3 → 163.3 |
| Dwell Time | 0.200 sec[1] |
| Source Temperature | 100°C[1] |
| Desolvation Gas Flow | 750 L/hr[1] |
Data Presentation
The following tables summarize quantitative data from various validated methods for Metaxalone analysis. Note that some studies used Metaxalone-d6, which is expected to have similar performance to this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| 25.19 - 2521.313 | 25.19 | Metaxalone-d6 | [1] |
| 25.006 - 12059.526 | 25.006 | Metaxalone-d6 | [3] |
| 105 - 10081 | 105 | This compound | |
| 50 - 5000 µg/L (50 - 5000 ng/mL) | 50 µg/L (50 ng/mL) | Galantamine | [5] |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | 25.19 | N/A | 99.1 (Intraday) | [1] |
| Low QC | N/A | < 6 (Intra- and Inter-day) | Within ± 6 (Relative Error) | |
| Mid QC | N/A | < 6 (Intra- and Inter-day) | Within ± 6 (Relative Error) | |
| High QC | N/A | < 6 (Intra- and Inter-day) | Within ± 6 (Relative Error) | |
| Back-calculated standards | 25.19 - 2521.313 | 0.3 - 5.6 | 94.1 - 104.4 | [1] |
Visualizations
Caption: Experimental workflow for Metaxalone quantification.
Caption: Role of the internal standard in quantitative analysis.
References
Application Note: High-Throughput Bioanalytical Method for Metaxalone in Human Plasma using LC-MS/MS with Metaxalone-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Metaxalone in human plasma. The method utilizes Metaxalone-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling rapid sample turnaround. Chromatographic separation is achieved on a reverse-phase C18 column with a total run time of approximately 2.5 minutes. This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of Metaxalone.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its mechanism of action is not fully established but is thought to be related to general central nervous system (CNS) depression.[2][3][4][5][6][7] Accurate and reliable quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a validated LC-MS/MS method for the determination of Metaxalone in human plasma, employing this compound as the internal standard for enhanced analytical performance.
Experimental
Materials and Reagents
-
Metaxalone reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in Table 1.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~2.5 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Metaxalone and this compound are listed in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Metaxalone | 222.1 | 161.0 | 200 | 15 |
| This compound | 225.1 | 164.0 | 200 | 15 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Metaxalone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Metaxalone stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
Method Validation
The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation.[8] The validation parameters are summarized in Table 3.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Sample Chromatograms
Representative chromatograms of a blank plasma sample, a plasma sample spiked with Metaxalone at the LLOQ and the internal standard, and a plasma sample from a subject after oral administration of Metaxalone would be presented here to demonstrate the selectivity and sensitivity of the method.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Metaxalone in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings.
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Conceptual diagram of Metaxalone's mechanism of action.
References
- 1. ijpras.com [ijpras.com]
- 2. Metaxalone: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note: Quantitative Analysis of Metaxalone in Urine using Metaxalone-d3 as an Internal Standard by LC-MS/MS
Introduction
Metaxalone (B1676338), marketed under brand names like Skelaxin, is a centrally acting skeletal muscle relaxant used to alleviate discomfort from acute, painful musculoskeletal conditions.[1][2][3] Its mechanism of action is not fully understood but is thought to be related to general central nervous system (CNS) depression.[1][2][3] Monitoring metaxalone in urine is crucial for assessing patient compliance, especially in pain management settings. Metaxalone is metabolized in the liver by various cytochrome P450 enzymes (including CYP1A2 and CYP2C19) and its metabolites are excreted through the urine.[1][2][4][5][6][7]
Standard urine drug screens do not typically include metaxalone.[8][9][10] Therefore, a specific and sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Metaxalone-d3, is essential for accurate quantification. The internal standard co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for reliable normalization and precise measurement.
This document provides a detailed protocol for the extraction and quantitative analysis of metaxalone in human urine using this compound as an internal standard with an LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic properties of metaxalone and the mass spectrometry parameters for its analysis.
Table 1: Pharmacokinetic Properties of Metaxalone
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Time to Peak (Tmax) | ~3 hours | 400 mg oral dose, fasted | [3][4][5][6] |
| Elimination Half-Life (t1/2) | 9.2 ± 4.8 hours | - | [1][4][11] |
| Metabolism | Hepatic | Cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.) | [1][4][7] |
| Excretion | Renal | Excreted in urine as unidentified metabolites | [2][4][5][6][7] |
| Effect of Food | Increased Bioavailability | Cmax and AUC increase significantly with a high-fat meal |[5][7] |
Table 2: Adapted LC-MS/MS Parameters for Metaxalone and this compound (Note: These parameters are adapted from a validated method for human plasma and serve as a strong starting point for urine analysis)[11]
| Parameter | Metaxalone | This compound (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 222.14 | 228.25 |
| Product Ion (m/z) | 160.98 | 167.02 |
| Mode | Positive Ion Mode | Positive Ion Mode |
| Ionization Method | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Cone Voltage (V) | 25 | 25 |
| Dwell Time (sec) | 0.200 | 0.200 |
Experimental Protocols
Protocol 1: Urine Sample Preparation with Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is designed to deconjugate glucuronide metabolites, a common form of drug excretion, and then extract the parent drug and internal standard from the urine matrix.[12][13]
Materials:
-
Human urine samples
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
β-glucuronidase enzyme solution (e.g., from E. coli)[12][14]
-
Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 5.95)[12]
-
Methyl-tert Butyl Ether (MTBE)
-
Reconstitution solution (e.g., initial mobile phase conditions)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator with a heating block (set to 40-45 °C)[11][12]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of the urine sample into a labeled microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound internal standard solution to each urine sample, calibrator, and quality control sample. Vortex briefly to mix.
-
Enzymatic Hydrolysis:
-
Protein Precipitation & Centrifugation: After incubation, centrifuge the samples for 10-15 minutes at ~10,000 rpm to pellet any precipitated proteins and solids.[12]
-
Liquid-Liquid Extraction (LLE):
-
Evaporation:
-
Reconstitution:
-
Reconstitute the dried extract with 200 µL of the reconstitution solution (mobile phase).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.[11]
-
-
Final Transfer: Transfer the reconstituted sample into an autosampler vial with an insert for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of metaxalone and its internal standard.
Equipment & Reagents:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 50 x 4.6 mm, 3.0 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Injection Volume: 5 µL[11]
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B is recommended to ensure good separation from matrix components. A typical starting point is 90% A / 10% B.
-
Flow Rate: A flow rate between 0.4-0.8 mL/min is common for a 4.6 mm ID column.
-
Run Time: A short run time of 2-5 minutes per sample is achievable.[11][15]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metaxalone: 222.14 → 160.98
-
This compound (IS): 228.25 → 167.02
-
-
Instrument Tuning: Tune the instrument using a standard solution of metaxalone and this compound to optimize parameters like capillary voltage, source temperature, desolvation gas flow, and collision energy for the specified MRM transitions.[11]
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the metaxalone and this compound MRM transitions.
-
Calculate the peak area ratio (Metaxalone Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of metaxalone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Metaxalone analysis in urine.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medicine.com [medicine.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. healthtap.com [healthtap.com]
- 9. Do Muscle Relaxers Show Up on a Drug Test? Everything You Need to Know | Altiscreen [altiscreen.com]
- 10. healthtap.com [healthtap.com]
- 11. ijpras.com [ijpras.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Metaxalone in Human Plasma using Solid Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Metaxalone in human plasma. The protocol employs a solid phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Metaxalone-d3 is utilized as an internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic, bioavailability, or bioequivalence studies. A high mean recovery of over 78% for Metaxalone from human plasma has been demonstrated with this protocol.[1]
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate determination of Metaxalone concentrations in biological matrices is crucial for pharmacokinetic and toxicological studies. Solid phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation. This protocol provides a detailed step-by-step guide for the extraction of Metaxalone from human plasma using SPE, ensuring reliable and reproducible results.
Experimental Protocol
This protocol is intended for the extraction of Metaxalone from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Metaxalone analytical standard
-
This compound internal standard
-
Human plasma (K3EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Ascentis Express C18 SPE cartridges (or equivalent)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Internal Standard Spiking Solution Preparation:
Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the expected range of Metaxalone in the plasma samples.
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of human plasma, add a precise volume of the this compound internal standard working solution.[1]
-
Vortex the mixture for 30 seconds.
Solid Phase Extraction (SPE) Procedure:
The following steps outline the solid phase extraction process:
-
Conditioning: Condition the Ascentis Express C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Equilibration: Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate buffer (pH 4.5).
-
Sample Loading: Load the pre-treated plasma sample (approximately 200 µL) onto the conditioned and equilibrated SPE cartridge.[1] Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a second wash using 1 mL of a mixture of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (e.g., in a 20:50:30 v/v/v ratio) to remove less polar interferences.[1]
-
Elution: Elute the Metaxalone and this compound from the cartridge with 1 mL of a suitable organic solvent, such as a mixture of methanol and acetonitrile.[1] Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.[2] Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[1]
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 45°C[2]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Mass Transitions:
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method for the analysis of Metaxalone in human plasma.
| Parameter | Value | Reference |
| Linear Calibration Range | 0.105 - 10.081 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.105 µg/mL | [1] |
| Mean Recovery | > 78% | [1] |
| Intra-day Precision | < 6% | [1] |
| Inter-day Precision | < 6% | [1] |
| Relative Error | < 6% | [1] |
Workflow Diagram
Caption: Solid Phase Extraction Workflow for Metaxalone.
References
Application Note: Protocols for In Vitro Metabolism Studies of Metaxalone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for conducting in vitro metabolism studies of Metaxalone, a skeletal muscle relaxant. Understanding the metabolic pathways of a drug candidate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in patients. Metaxalone is known to be metabolized by the hepatic Cytochrome P450 (CYP) enzyme system.[1][2][3] These application notes describe two primary reaction phenotyping methodologies: a substrate depletion assay using recombinant human CYP enzymes and a chemical inhibition assay using human liver microsomes (HLM). The protocols detail the experimental setup, execution, and data analysis. Furthermore, the use of Metaxalone-d3 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is incorporated for accurate quantification.
Metaxalone Metabolic Pathway Overview
Metaxalone is extensively metabolized by the liver, with multiple cytochrome P450 isoforms contributing to its clearance.[2][3] Identifying the specific enzymes involved is a key requirement by regulatory agencies to assess DDI risk.[4][5] The primary enzymes responsible for Metaxalone metabolism include CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with lesser contributions from CYP2C8 and CYP2C9.[1][2][3] As the specific metabolites of Metaxalone are not fully characterized, the recommended in vitro approach is to measure the disappearance of the parent compound (substrate depletion).[6][7][8]
Caption: Primary Cytochrome P450 enzymes involved in Metaxalone metabolism.
Experimental Workflow
To comprehensively identify the enzymes responsible for Metaxalone metabolism, a two-pronged approach is recommended. This involves screening with a panel of recombinant enzymes to directly assess the metabolic capability of each isoform, followed by a chemical inhibition study in a more complex biological matrix like human liver microsomes to confirm the findings.
Caption: Overall workflow for Metaxalone in vitro reaction phenotyping.
Protocol 1: Recombinant Human CYP Screening
Objective: To determine which individual CYP450 isoforms are capable of metabolizing Metaxalone by measuring its rate of depletion when incubated with a panel of recombinant enzymes.
Materials:
-
Test Compound: Metaxalone (e.g., 10 mM stock in DMSO).
-
Internal Standard (IS): this compound (e.g., 1 mg/mL stock in Methanol).
-
Enzymes: Recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Termination Solution: Acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Control: Control insect cell microsomes (lacking CYP expression).
-
Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.
Procedure:
-
Preparation: Prepare a working solution of Metaxalone at 2x the final desired concentration (e.g., 2 µM) in potassium phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the components in the following order:
-
Potassium phosphate buffer.
-
Recombinant enzyme solution (final concentration e.g., 10-25 pmol/mL).
-
Metaxalone working solution (final concentration e.g., 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No Cofactor" negative controls.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The time points should be selected to ensure the substrate depletion is within the linear range (ideally <80% consumed at the final time point).
-
Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold termination solution (Acetonitrile with this compound).
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to determine the concentration of remaining Metaxalone.
Data Analysis:
-
Calculate the peak area ratio of Metaxalone to the this compound internal standard for each sample.
-
Determine the percentage of Metaxalone remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the percent remaining Metaxalone versus time. The slope of this line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = V/k, where V is the incubation volume per picomole of CYP enzyme.
Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)
Objective: To identify the CYP isoforms responsible for Metaxalone metabolism by observing the reduction in its depletion in the presence of isoform-selective chemical inhibitors.
Materials:
-
Substrate: Pooled Human Liver Microsomes (HLM).
-
Inhibitors: Selective inhibitors for major CYP enzymes (see Table 2 for examples). Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
All other materials (Test Compound, IS, Cofactor, Buffer, etc.) as listed in Protocol 1.
Procedure:
-
Preparation: Prepare a working solution of Metaxalone at 2x the final concentration (e.g., 2 µM, ideally at or below the Km) in buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add:
-
Potassium phosphate buffer.
-
HLM (final concentration e.g., 0.5 mg/mL).
-
Selective inhibitor (at a concentration known to be selective and potent, e.g., 10x KI) or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Substrate Addition: Add the Metaxalone working solution to each well.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a single, optimized time point (e.g., 15 minutes) where metabolism in the vehicle control is linear and significant but not complete (~20-40% depletion).
-
Termination & Processing: Stop the reaction and process the samples as described in Protocol 1.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining Metaxalone.
Data Analysis:
-
Calculate the rate of Metaxalone depletion in the vehicle control and in the presence of each inhibitor.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle Control)) * 100
-
A significant percentage of inhibition (>50%) implicates the corresponding CYP isoform in the metabolism of Metaxalone.
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Data Summary from Recombinant CYP Screening
| Recombinant CYP Isoform | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/pmol CYP) |
| CYP1A2 | 25 | 27.7 |
| CYP2B6 | > 120 | < 5.8 |
| CYP2C8 | 95 | 7.3 |
| CYP2C9 | 110 | 6.3 |
| CYP2C19 | 30 | 23.1 |
| CYP2D6 | 45 | 15.4 |
| CYP3A4 | 38 | 18.2 |
| Control Microsomes | > 120 | < 5.8 |
| Note: Data are representative examples and will vary based on experimental conditions. |
Table 2: Example Data Summary from HLM Chemical Inhibition Assay
| Target CYP Isoform | Selective Inhibitor Used | Concentration (µM) | Percent Inhibition (%) |
| CYP1A2 | Furafylline | 10 | 65 |
| CYP2B6 | Ticlopidine | 1 | 5 |
| CYP2C8 | Montelukast | 5 | 15 |
| CYP2C9 | Sulfaphenazole | 10 | 12 |
| CYP2C19 | Omeprazole | 20 | 58 |
| CYP2D6 | Quinidine | 1 | 45 |
| CYP3A4/5 | Ketoconazole | 1 | 52 |
| Note: Data are representative examples. The choice of inhibitor and concentration should be justified. |
Conclusion
The protocols described provide a robust framework for characterizing the in vitro metabolism of Metaxalone. By combining data from recombinant CYP assays and chemical inhibition studies in HLM, researchers can confidently identify the key CYP450 enzymes responsible for the drug's clearance. This information is fundamental for predicting clinical drug-drug interaction potential and guiding further drug development decisions. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the analytical accuracy required for these quantitative assessments.
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 4. Reaction Phenotyping Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. bioivt.com [bioivt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metaxalone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Metaxalone and Metaxalone-d3
These application notes provide a comprehensive guide for the quantitative analysis of Metaxalone and its deuterated internal standard, Metaxalone-d3, in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic action is likely due to general central nervous system (CNS) depression, as it has no direct effect on skeletal muscle contractility.[1][2][3][4][5][6] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicological studies of Metaxalone. This document outlines a validated LC-MS/MS method for the quantification of Metaxalone, utilizing this compound as an internal standard to ensure accuracy and precision.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the analysis of Metaxalone and this compound using a triple quadrupole mass spectrometer.
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is employed for the sensitive and selective detection of the analytes. The precursor and product ion transitions, along with key mass spectrometer settings, are provided below.
Table 1: Mass Spectrometry Parameters for Metaxalone and this compound
| Parameter | Metaxalone | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) m/z | 222.14 - 222.3 | 225.3 |
| Product Ion (Q3) m/z | 160.98 - 161.2 | 163.3 |
| Dwell Time (ms) | 200 | 200 |
| Capillary Voltage (kV) | 3.0 | 3.0 |
| Source Temperature (°C) | 100 - 250 | 100 - 250 |
| Desolvation Temperature (°C) | 250 | 250 |
| Cone Voltage (V) | 25 - 45 | Varies (refer to specific methods) |
| Collision Energy (eV) | 15 - 20 | Varies (refer to specific methods) |
| Desolvation Gas Flow (L/hr) | 750 | 750 |
| Cone Gas Flow (L/hr) | 20 | 20 |
Note: Optimal cone voltage and collision energy may vary between instrument platforms and should be empirically determined.
Chromatographic Conditions
A reverse-phase chromatographic separation is employed to resolve Metaxalone and its internal standard from endogenous matrix components.
Table 2: Typical Chromatographic Conditions
| Parameter | Description |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM Ammonium Acetate) and organic solvents (e.g., Methanol (B129727), Acetonitrile) |
| Flow Rate | 0.5 - 0.7 mL/min |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 5 µL |
| Run Time | 2.0 - 2.5 minutes |
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Metaxalone and this compound in a suitable organic solvent such as methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Metaxalone stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent at an appropriate concentration.
-
Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve over the desired concentration range (e.g., 25 ng/mL to 2500 ng/mL) and at least three levels of QC samples (low, medium, and high).
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Diagrams
Proposed Mechanism of Action
The exact signaling pathway for Metaxalone's muscle relaxant effect is not fully elucidated. However, it is widely understood to be a result of its general depressant effects on the central nervous system.
Caption: Proposed mechanism of Metaxalone action via CNS depression.
Metaxalone Metabolism
Metaxalone is extensively metabolized in the liver by various cytochrome P450 (CYP) enzymes. The resulting metabolites are then excreted in the urine.
Caption: Overview of Metaxalone's hepatic metabolism.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone in plasma samples.
Caption: Bioanalytical workflow for Metaxalone quantification.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Metaxalone-d3
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the bioanalysis of Metaxalone using its deuterated internal standard, Metaxalone-d3. The following guides and frequently asked questions (FAQs) provide direct, actionable advice for specific issues that may arise during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] When using this compound as a stable isotope-labeled internal standard (SIL-IS), the underlying assumption is that it will experience the same matrix effects as the unlabeled Metaxalone, allowing for accurate correction. However, if the matrix effect is not consistent across different samples or if it affects the analyte and the internal standard differently, it can lead to erroneous quantification.[3]
Q2: My signal for both Metaxalone and this compound is low and inconsistent. How can I confirm if this is due to matrix effects?
A2: To determine if ion suppression is the cause of low and variable signals, a post-column infusion experiment is a highly effective qualitative diagnostic tool.[4][5] This technique helps to identify regions in the chromatogram where matrix components are causing suppression.[4] Alternatively, a quantitative assessment can be made using the post-extraction addition method, where the response of an analyte in a clean solution is compared to its response in a sample matrix extract.[1][6]
Q3: What are the common sources of matrix effects in biological samples like plasma or urine?
A3: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[7] Phospholipids (B1166683) are a notorious cause of ion suppression in plasma samples. Other sources include salts, proteins, and metabolites.[2] Exogenous compounds, such as formulation excipients or contaminants from collection tubes and solvents, can also contribute to matrix effects.[8]
Q4: Can simply diluting the sample extract reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to mitigate matrix effects by reducing the concentration of interfering components.[9][10] However, this strategy is only viable if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of the assay.[9] Excessive dilution may compromise the sensitivity required for pharmacokinetic studies.
Q5: How can I improve my sample preparation method to minimize matrix effects for Metaxalone analysis?
A5: The choice of sample preparation technique is critical for reducing matrix interferences. While protein precipitation is a simple method, it is often less effective at removing phospholipids and other interfering substances.[11] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample.[12][13] For Metaxalone, LLE has been successfully used in published bioanalytical methods.[14][15] SPE, particularly with mixed-mode sorbents, can offer a higher degree of sample cleanup.[12]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your this compound assay, the following workflow can help you systematically investigate and quantify the issue.
Guide 2: Mitigation Strategies for Matrix Effects
Once matrix effects have been confirmed, the following strategies can be employed to minimize their impact on your this compound assay.
Data Presentation
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. While specific data for this compound is limited, this table provides a general comparison based on common observations in bioanalysis.
| Sample Preparation Technique | Relative Matrix Effect | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | High | Good (>90%) | Simple and fast, but often results in significant ion suppression due to insufficient removal of phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good (80-95%) | More effective than PPT at removing interferences. Optimization of pH and solvent choice is crucial.[12] |
| Solid-Phase Extraction (SPE) | Low | Very Good (>90%) | Provides the cleanest extracts and the least matrix effects. Requires more method development.[13] |
| Phospholipid Depletion | Very Low | Very Good (>90%) | Specifically targets the removal of phospholipids, a major source of ion suppression in plasma. |
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Factor Calculation
This protocol provides a method to quantitatively assess the matrix effect.
-
Prepare Blank Matrix Samples: Process at least six different lots of blank biological matrix (e.g., human plasma) using your established extraction procedure.
-
Prepare Neat Solutions: Prepare a set of calibration standards for Metaxalone and a quality control (QC) sample for this compound in the final reconstitution solvent.
-
Spike Post-Extraction: Spike the blank matrix extracts from step 1 with Metaxalone and this compound to the same final concentrations as the neat solutions prepared in step 2.
-
Analyze Samples: Inject both the neat solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF value significantly different from 1.0 indicates a matrix effect (MF < 1 for suppression, MF > 1 for enhancement).
-
-
Calculate Internal Standard Normalized MF:
-
IS-Normalized MF = (MF of Metaxalone) / (MF of this compound)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be less than 15%.[16]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Metaxalone from Human Plasma
This is a general LLE protocol that can be adapted for Metaxalone analysis.[14][15]
-
Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (in methanol (B129727) or acetonitrile) to each plasma sample. Vortex briefly.
-
Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M sodium carbonate) to the samples to ensure Metaxalone is in its non-ionized form. Vortex.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. iomcworld.org [iomcworld.org]
- 16. e-b-f.eu [e-b-f.eu]
Technical Support Center: Metaxalone-d3 HPLC Peak Shape Troubleshooting
Welcome to the Technical Support Center for Metaxalone-d3 HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape problems encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to non-deuterated Metaxalone (B1676338)?
The chromatographic behavior of this compound is expected to be very similar to that of Metaxalone. Deuterium substitution is a minor structural modification that typically has a negligible effect on the polarity and retention time in reversed-phase HPLC. You can generally start with a method developed for Metaxalone and expect similar performance for this compound.
Q2: What are the common causes of peak tailing for this compound?
Peak tailing for this compound can be caused by several factors, including:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak tailing.
-
Column Contamination: Buildup of sample matrix components or other contaminants can create active sites on the column, leading to peak distortion.
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH at the head of the column.
Q3: What causes peak fronting in the analysis of this compound?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.
-
Column Collapse: A physical void or collapse of the packing material at the column inlet can lead to a distorted flow path.
Q4: Why am I observing split peaks for this compound?
Split peaks can be indicative of several issues:
-
Co-elution with an Impurity: An impurity or a related compound may be eluting very close to the this compound peak.
-
Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent can cause the peak to split, especially if the mobile phase is highly aqueous.
-
Column Inlet Problem: A partially blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.
-
Injector Issues: Problems with the autosampler, such as a faulty needle or valve, can lead to improper sample injection.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out tail. A tailing factor greater than 1.5 is generally considered poor.
Troubleshooting Workflow:
Troubleshooting Peak Tailing
Detailed Steps:
-
Evaluate Mobile Phase:
-
pH: For Metaxalone, a mobile phase pH between 3.0 and 4.0 has been shown to improve peak shape by suppressing the ionization of residual silanols on the column.[1][2]
-
Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column head. Increasing the buffer concentration (e.g., to 20mM phosphate (B84403) buffer) can improve peak symmetry.[3]
-
Organic Modifier: While acetonitrile (B52724) is a common choice, some methods have found that methanol (B129727) provides a better peak shape for Metaxalone.[1][4]
-
-
Assess the Column:
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.
-
Column Age and Type: Over time, the stationary phase can degrade, exposing more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, replacement may be necessary. Using a high-purity, end-capped C18 or a column with a polar-embedded phase is recommended to minimize silanol interactions.[5]
-
Peak Fronting
Peak fronting appears as a leading edge of the peak that is less steep than the tailing edge.
Troubleshooting Workflow:
Troubleshooting Peak Fronting
Detailed Steps:
-
Address Overloading:
-
Reduce Concentration: Prepare a more dilute sample and inject it. If the peak shape improves, the original sample was overloaded.
-
Reduce Injection Volume: Inject a smaller volume of the sample. This can also alleviate overloading effects.[6]
-
-
Evaluate Sample Solvent:
-
Check for Column Damage:
-
A void at the column inlet can cause peak fronting. This can sometimes be addressed by reversing and flushing the column (if the manufacturer's instructions permit). However, in most cases, the column will need to be replaced.
-
Split Peaks
Split peaks appear as two or more distinct maxima for a single analyte.
Troubleshooting Workflow:
Troubleshooting Split Peaks
Detailed Steps:
-
System-wide vs. Analyte-specific:
-
If all peaks in the chromatogram are split, the problem is likely mechanical. Inspect the column inlet frit for blockages and check the injector for any issues.[9]
-
If only the this compound peak is split, the issue is more likely chemical.
-
-
Investigate Chemical Causes:
-
Co-elution: There might be an impurity eluting very close to your analyte. Try adjusting the mobile phase composition or the gradient to see if the two peaks can be resolved.
-
Sample Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak splitting.[10] Dissolve the sample in the mobile phase.
-
Experimental Protocols
Recommended Starting HPLC Method for this compound:
This protocol is a good starting point based on validated methods for Metaxalone.[1][11]
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm (e.g., Waters Acquity HSS T-3)[1]
-
Mobile Phase: 60:40 (v/v) pH 4.0 Phosphate Buffer : Methanol[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 228 nm[1]
-
Injection Volume: 10 µL[1]
-
Sample Solvent: Mobile Phase or a mixture of Methanol and Water (e.g., 85:15 v/v)[1]
Preparation of pH 4.0 Phosphate Buffer:
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10-20 mM solution. Adjust the pH to 4.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[1]
Quantitative Data
The following table provides typical system suitability parameters for a well-behaved Metaxalone peak. Similar values should be achievable for this compound.
| Parameter | Typical Value | Acceptance Criteria |
| Tailing Factor | 1.1 - 1.3 | < 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
| Retention Time | ~2.5 min | Consistent |
Data adapted from published methods for Metaxalone.[5]
By systematically following these troubleshooting guides and utilizing the provided experimental parameters, you can effectively diagnose and resolve peak shape problems in your HPLC analysis of this compound.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hakon-art.com [hakon-art.com]
- 5. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing Metaxalone-d3 Concentration for Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Metaxalone-d3 concentration as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Metaxalone calibration standards in human plasma?
A1: Based on validated LC-MS/MS methods, the linear dynamic range for Metaxalone in human plasma typically spans from approximately 25 ng/mL to 2500 ng/mL.[1][2] One study established a linear calibration curve in the concentration range of 0.105 to 10.081 µg/mL.
Q2: What is a suitable Lower Limit of Quantification (LLOQ) for Metaxalone in plasma?
A2: A validated LC-MS/MS method has reported a Lower Limit of Quantification (LLOQ) of 25.19 ng/mL for Metaxalone in human plasma.[1][2] Another study reported an LLOQ of 0.105 µg/mL. The LLOQ should be determined as the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.[1][2][3]
Q3: What are the recommended mass transitions for Metaxalone and this compound in an LC-MS/MS assay?
A3: For detection via a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, the following mass transitions are recommended:
-
This compound: m/z 225.3 → 163.3
-
Metaxalone-d6 (as an alternative internal standard): m/z 228.25 → 167.02[1][2]
Q4: How can I prepare samples from human plasma?
A4: Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are effective methods for extracting Metaxalone and its internal standard from human plasma.[1][2] A typical SPE procedure involves extracting the analytes from a 200 μL aliquot of human plasma.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation. 2. Pipetting errors during the addition of internal standard. 3. Instability of this compound in the stock or working solutions. 4. Matrix effects affecting ionization.[4] | 1. Ensure consistent and reproducible extraction procedures. 2. Use a calibrated pipette and verify the volume of internal standard added. 3. Perform stability studies on stock and working solutions. 4. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples.[4] Consider further sample cleanup if necessary.[5] |
| Poor Signal-to-Noise Ratio for this compound at LLOQ | 1. The concentration of this compound is too low. 2. Ion suppression due to matrix components.[4] 3. Suboptimal MS/MS parameters. | 1. Increase the concentration of the this compound working solution. The response of the internal standard should be sufficient for reproducible measurement. 2. Optimize the chromatographic method to separate this compound from co-eluting matrix components.[4] 3. Optimize MS/MS parameters such as collision energy and cone voltage for this compound.[2] |
| Non-linear Calibration Curve | 1. Inappropriate concentration of this compound relative to the calibration standards. 2. Saturation of the detector at high concentrations. 3. Cross-talk between Metaxalone and this compound MRM transitions. | 1. Adjust the this compound concentration to be within the linear range of the detector and provide a consistent response across the calibration curve. 2. Dilute samples with high analyte concentrations. 3. Check for and resolve any isotopic cross-talk between the analyte and internal standard. |
| Inaccurate Quantification of Quality Control (QC) Samples | 1. Incorrect concentration of the this compound spiking solution. 2. Degradation of Metaxalone or this compound during sample processing or storage. 3. The internal standard does not adequately compensate for variability. | 1. Prepare fresh this compound working solutions and verify their concentration. 2. Conduct stability studies under various conditions (e.g., freeze-thaw, bench-top). 3. Ensure the internal standard and analyte have similar extraction recovery and are equally affected by matrix effects. |
Data Presentation
Table 1: LC-MS/MS Parameters for Metaxalone and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Metaxalone | 222.3 | 161.2 | |
| Metaxalone | 222.14 | 160.98 | [1][2] |
| This compound | 225.3 | 163.3 | |
| Metaxalone-d6 | 228.25 | 167.02 | [1][2] |
Table 2: Example Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Metaxalone Concentration (ng/mL) | Reference |
| Calibration Standard 1 (LLOQ) | 25.19 | [1][2] |
| Calibration Standard 2 | 74 | [2] |
| Calibration Standard 3 | 606 | [2] |
| Calibration Standard 4 | 1250 | [2] |
| Calibration Standard 5 | 2017 | [2] |
| Calibration Standard 6 | 2521.313 | [1][2] |
| Low Quality Control (LQC) | 74 | [2] |
| Medium Quality Control (MQC) | 606 - 1250 | [2] |
| High Quality Control (HQC) | 2017 | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Metaxalone Stock Solution: Accurately weigh and dissolve Metaxalone reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
This compound Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metaxalone stock solution with a suitable solvent to achieve the desired calibration curve concentrations.
-
This compound Working Solution: Prepare a working solution of this compound by diluting the stock solution. The optimal concentration should be determined experimentally to provide a consistent and robust signal across all samples.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
-
Pipette 200 µL of human plasma into a clean tube.
-
Add a fixed volume of the this compound working solution to each sample, quality control, and calibration standard (except for the blank).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., Ascentis Express C18).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Metaxalone assay.
Caption: Troubleshooting logic for inconsistent IS response.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
Technical Support Center: Metaxalone-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metaxalone-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of the drug Metaxalone, where three hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard for use as an internal standard (IS) in quantitative bioanalysis by isotope dilution mass spectrometry (IDMS).[1] Using a deuterated internal standard like this compound helps to correct for variability during sample preparation, injection, and detection, leading to improved accuracy and precision of the analytical method.[1][2]
Q2: What are the key stability concerns for this compound in biological matrices?
The primary stability concerns for this compound, like other deuterated internal standards, revolve around maintaining its concentration and isotopic purity throughout the sample handling and analysis process. Key areas to evaluate include:
-
Freeze-Thaw Stability: The stability of this compound after repeated cycles of freezing and thawing of the biological samples.
-
Short-Term (Benchtop) Stability: The stability of this compound in the processed samples at room temperature or in the autosampler.
-
Long-Term Stability: The stability of this compound in the biological matrix when stored at low temperatures (e.g., -20°C or -70°C) for extended periods.
It is crucial that the label is positioned on a non-exchangeable site to prevent the loss or replacement of deuterium with protons from the solvent or biological matrix.[3]
Q3: How should I store my biological samples containing this compound?
For long-term storage, it is recommended to store biological samples (plasma, serum, urine) containing this compound at -20°C or lower.[4] One study on Metaxalone in human plasma stored spiked calibration standards and quality control samples at -20°C until analysis.[5]
Troubleshooting Guides
Issue 1: Variability in this compound Peak Area
-
Possible Cause: Inconsistent sample extraction or dilution.
-
Troubleshooting Step: Ensure accurate and consistent pipetting for all sample aliquots, internal standard spiking solutions, and solvents. Verify the calibration of all pipettes.
-
-
Possible Cause: Degradation of this compound during sample processing.
-
Troubleshooting Step: Assess the short-term (benchtop) stability of this compound in the processed matrix at the temperature of your sample preparation workflow.
-
-
Possible Cause: Ion suppression or enhancement in the mass spectrometer.
-
Troubleshooting Step: Because this compound is chemically identical to Metaxalone, it should co-elute and experience the same matrix effects, which normalizes the response.[1][6] However, if you suspect significant and variable matrix effects, further optimization of the sample cleanup (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation may be necessary.
-
Issue 2: Inaccurate Quantification of Metaxalone
-
Possible Cause: Instability of Metaxalone or this compound under the storage or experimental conditions.
-
Troubleshooting Step: Conduct a full stability assessment, including freeze-thaw, short-term, and long-term stability, for both the analyte and the internal standard in the specific biological matrix you are using. The table below summarizes stability data from a validated method for Metaxalone and its deuterated internal standard in human plasma.
-
-
Possible Cause: Incorrect concentration of the this compound spiking solution.
-
Troubleshooting Step: Prepare a fresh spiking solution from a certified reference standard and re-analyze the samples. Verify all dilutions and calculations.
-
Stability Data Summary
The following table summarizes the stability of Metaxalone and its deuterated internal standard (Metaxalone-d6) in human plasma from a validated LC-MS/MS bioanalytical method. The principles of stability are directly applicable to this compound.
| Stability Test | Matrix | Analyte/IS | Conditions | Duration | Stability (% of Nominal) | Reference |
| Freeze & Thaw Stability | Human Plasma | Metaxalone | After 4 Cycles at -20 ± 5°C | 4 Cycles | 98.13% - 99.90% | [5] |
| Auto Sampler Stability | Processed Plasma | Metaxalone | 5 ± 5°C | 48 hours 59 minutes | 98.53% - 101.66% | [5] |
| Long Term Stock Stability | Solution | Metaxalone | 20 ± 5°C | 21 Days | 98.38% - 100.25% | [5] |
| Long Term Stock Stability | Solution | Metaxalone-d6 | 2-8°C | 19 Days | 91.77% | [5] |
| Internal Standard Working Solution Stability | Solution | Metaxalone-d6 | N/A | 8 Days | 100.32% | [5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Prepare low and high concentration quality control (QC) samples of Metaxalone with a fixed concentration of this compound in the biological matrix of interest.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).[7]
-
Store the remaining QC samples at -20°C for at least 24 hours (Freeze Cycle 1).[7]
-
Thaw the samples completely at room temperature.[7]
-
After thawing, refreeze the samples at -20°C for at least 12 hours.[7]
-
Repeat the freeze-thaw cycle for a total of at least three cycles.[7]
-
After the final cycle, process and analyze the samples using a validated analytical method.
-
Calculate the percentage deviation of the mean concentration of the freeze-thaw samples from the baseline concentration.
Protocol 2: Short-Term (Benchtop) Stability Assessment
-
Prepare low and high concentration QC samples of Metaxalone with a fixed concentration of this compound in the biological matrix.
-
Process the samples according to your bioanalytical method (e.g., protein precipitation or liquid-liquid extraction).
-
Leave the processed samples on the benchtop at room temperature (or in the autosampler at a specified temperature) for a defined period that mimics the expected duration of a typical analytical run (e.g., 4, 8, 24 hours).
-
Analyze the samples at the specified time points and compare the results to freshly processed samples.
Visualizations
Caption: Bioanalytical workflow for Metaxalone using this compound.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. ojp.gov [ojp.gov]
- 5. ijpras.com [ijpras.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Metaxalone-d3 Contamination in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address Metaxalone-d3 contamination during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter, offering step-by-step solutions to identify and resolve this compound contamination.
Question: I am observing a consistent this compound peak in my blank injections (carryover). How can I resolve this?
Answer:
Ghost peaks of your internal standard in blank injections are a common sign of carryover from the autosampler or contamination within the LC-MS system. Follow these steps to diagnose and eliminate the source:
-
Isolate the Contamination Source:
-
Inject a series of blanks. If the peak intensity decreases with each injection, the contamination is likely in the injection system (needle, loop, or valve).
-
If the peak intensity remains constant, the contamination may be in the mobile phase, LC tubing, or the mass spectrometer source.[1]
-
-
Clean the Injection System:
-
Needle Wash: Increase the volume and duration of the needle wash. Use a strong, organic solvent like isopropanol, followed by a solvent that matches your initial mobile phase conditions.
-
Injector Purge: Purge the injector and sample loop with a strong solvent.[2]
-
Component Replacement: If carryover persists, consider replacing the injector rotor seal and sample loop.[1]
-
-
Address System-Wide Contamination:
-
Fresh Mobile Phase: Prepare fresh mobile phases using new glassware and HPLC-grade solvents. Contaminants can leach from solvent bottles or be present in additives.[1][2]
-
System Flush: Disconnect the column and flush the entire LC system with a high-strength solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for an extended period.[3]
-
Source Cleaning: If contamination is suspected in the mass spectrometer, follow the manufacturer's protocol for cleaning the ion source, including the capillary and lenses.[3]
-
Question: My quantitative results for the target analyte are inaccurate and imprecise. Could this compound be the cause?
Answer:
Inaccurate quantification can arise from issues with the internal standard, including its concentration, purity, or interaction with the analyte.
-
Verify Internal Standard Concentration:
-
Prepare a fresh stock solution of this compound from a certified reference material.
-
Compare the peak area of the new standard solution to the old one to check for degradation or evaporation. Metaxalone (B1676338) can degrade under certain conditions.[4]
-
-
Assess Isotopic Purity:
-
Ensure the isotopic purity of the this compound is high (typically >98%). Impurities can lead to interference with the analyte signal.
-
-
Evaluate Matrix Effects:
-
Matrix effects, such as ion suppression or enhancement, can affect the analyte and internal standard differently, leading to inaccurate results.[5]
-
Perform a post-extraction addition experiment to assess the degree of matrix effects in your samples.
-
-
Check for Deuterium (B1214612) Exchange:
Frequently Asked Questions (FAQs)
What is this compound and why is it used in my experiments?
This compound is a deuterated form of Metaxalone, a muscle relaxant.[7][8] In analytical chemistry, particularly in mass spectrometry, it is commonly used as an internal standard.[9][10] Because its chemical and physical properties are nearly identical to the non-deuterated (or "light") compound, it serves as a reliable reference to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and analysis.[11]
What are the common sources of this compound contamination in the lab?
-
Cross-Contamination: Reusing pipette tips, vials, or other consumables between high-concentration standards and samples.
-
Autosampler Carryover: Residual standard remaining in the injector needle, loop, or valve after an injection.[2]
-
Contaminated Glassware: Improperly cleaned glassware can harbor residues.[12]
-
Stock Solution Handling: Accidental spills or aerosols generated during the preparation of high-concentration stock solutions can contaminate benchtops, equipment, and other lab supplies.
-
System-wide Contamination: Over time, the compound can accumulate in LC tubing, fittings, columns, and the mass spectrometer source.[1]
How can I prevent this compound contamination?
-
Dedicated Equipment: Use dedicated glassware, syringes, and pipette tips for preparing high-concentration standards.
-
Proper Cleaning: Implement a rigorous cleaning protocol for all reusable items.[13][14]
-
Optimized Wash Solvents: Use a strong, appropriate solvent for the autosampler needle wash to ensure complete removal of the internal standard between injections.
-
Good Laboratory Hygiene: Clean work surfaces regularly.[15] Wear appropriate personal protective equipment (PPE) and change gloves after handling high-concentration standards.[14]
-
Segregated Workflows: Prepare standards in a designated area, separate from where samples are prepared, to minimize the risk of cross-contamination.
Data Presentation
Table 1: Recommended Cleaning Solution Concentrations for LC System Components
| Component | Cleaning Agent | Concentration | Application Notes |
| Injector Needle/Loop | Isopropanol (IPA) | 100% | Use as a strong wash solvent in the autosampler. |
| Acetonitrile/Water/IPA | 50/25/25 (v/v/v) | A robust, general-purpose flushing solution. | |
| LC Tubing & Fittings | Isopropanol | 100% | For flushing the system (column removed).[3] |
| Ion Source (MS) | Methanol/Water | 50/50 (v/v) | For wiping down external surfaces and cleaning components as per manufacturer's guidelines. |
| Glassware | Mild Laboratory Detergent | Per Manufacturer | Follow with thorough rinsing with deionized water and a final rinse with a high-purity solvent (e.g., methanol).[12] |
Table 2: Troubleshooting Carryover: Example Data
| Injection Number | Sample Type | This compound Peak Area | Observation |
| 1 | High Conc. Standard | 5,800,000 | - |
| 2 | Blank | 45,000 | Carryover detected. |
| 3 | Blank | 15,000 | Peak area decreasing. |
| 4 | Blank | 4,000 | Peak area continues to decrease. |
| Conclusion | The decreasing peak area suggests the source of contamination is likely the autosampler. |
Experimental Protocols
Protocol 1: General Laboratory Surface Decontamination
-
Preparation: Prepare a cleaning solution of a mild laboratory detergent in warm water.[13]
-
Initial Cleaning: Wipe down all potentially contaminated surfaces, including benchtops, instrument panels, and pipette barrels, with the detergent solution.[13]
-
Rinsing: Rinse the surfaces with a clean cloth dampened with deionized water to remove any detergent residue.[13]
-
Solvent Wipe: For non-porous surfaces, perform a final wipe with a lint-free cloth dampened with 70% ethanol (B145695) or isopropanol.
-
Drying: Allow all surfaces to air dry completely before resuming work.[13]
Protocol 2: LC System Flush for Stubborn Contamination
This protocol is intended for situations with persistent system-wide contamination and should be performed with the analytical column removed.
-
Preparation: Remove the analytical column and replace it with a union or a piece of PEEK tubing.[3]
-
Mobile Phase A: Prepare a fresh solution of HPLC-grade isopropanol.
-
Mobile Phase B: Prepare a fresh solution of HPLC-grade water.
-
System Flush:
-
Set the pump flow rate to a low-to-moderate level (e.g., 0.5 mL/min).
-
Run a gradient from 100% Water (B) to 100% Isopropanol (A) over 20 minutes.
-
Hold at 100% Isopropanol for at least 60 minutes.
-
Run a gradient back to your initial mobile phase conditions and flush the system until the pressure stabilizes.
-
-
Re-equilibration: Re-install the analytical column and equilibrate thoroughly with your analytical mobile phase before starting any analysis.
Visualizations
Caption: Troubleshooting workflow for this compound carryover.
Caption: Key strategies for preventing lab contamination.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Metaxalone - Wikipedia [en.wikipedia.org]
- 8. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.unl.edu [ehs.unl.edu]
- 14. Laboratory Cleaning & Disinfection Precautions [ors.od.nih.gov]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Metaxalone-d3/d6 Signal Variability in Mass Spectrometry: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal variability issues encountered when using deuterated metaxalone (B1676338) (Metaxalone-d3 or Metaxalone-d6) as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Metaxalone-d6, and why are they used in mass spectrometry?
This compound and Metaxalone-d6 are stable isotope-labeled (SIL) internal standards for metaxalone, a skeletal muscle relaxant. In quantitative mass spectrometry, a known amount of the SIL internal standard is added to samples. Because it is nearly identical to the analyte (metaxalone), it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This allows for more accurate and precise quantification of metaxalone in complex biological matrices like plasma.
Q2: What is considered typical signal variability for a deuterated internal standard like Metaxalone-d6?
While there is no universally fixed value, the coefficient of variation (%CV) for the internal standard response across a single analytical run is expected to be within 15-20%.[1] Significant deviations from this range may indicate an underlying issue with the analytical method.
Q3: My Metaxalone-d6 signal is highly variable between samples. What are the potential causes?
High signal variability in a deuterated internal standard can stem from several factors, broadly categorized as:
-
Matrix Effects: Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement.
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering its mass and signal.
-
Chromatographic Issues: Poor chromatography can lead to co-elution with interfering substances or separation of the analyte and internal standard.
-
Sample Preparation Inconsistencies: Errors in pipetting, extraction, or reconstitution can introduce variability.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift or random variations.
Troubleshooting Guides
Issue 1: High Variability in Metaxalone-d6 Signal Across an Analytical Run
If you observe a high %CV for the Metaxalone-d6 signal, a systematic investigation is necessary.
Caption: A logical workflow for the initial assessment of high internal standard signal variability.
The following table summarizes expected performance and values that may indicate a problem.
| Parameter | Typical Performance (%CV) | Potential Issue Indicated (%CV) | Possible Causes |
| Metaxalone-d6 Signal Area (within a single run) | ≤ 15% | > 20% | Matrix effects, inconsistent sample prep, instrument instability |
| Analyte/IS Ratio for QCs | ≤ 15% | > 15% | Differential matrix effects, isotopic exchange, poor chromatography |
| Retention Time | ≤ 2% | > 2% | Column degradation, mobile phase inconsistency |
Issue 2: Investigating Matrix Effects
Differential matrix effects, where the analyte and internal standard are affected differently by ion suppression or enhancement, can lead to inaccurate results.
This protocol uses a post-extraction spike method to quantify the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Metaxalone) and internal standard (Metaxalone-d6) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix from at least six different sources through the entire sample preparation procedure. Spike the analyte and internal standard into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure. (This set is primarily for recovery determination but is often run concurrently).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The %CV of the IS-Normalized MF across the different matrix lots should be ≤ 15%.
-
Caption: A systematic approach to identifying and mitigating matrix effects.
Issue 3: Investigating Isotopic Instability (H/D Exchange)
Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can exchange with protons from the solvent or matrix.
This protocol assesses the stability of the deuterated internal standard under typical experimental conditions.
-
Prepare Sample Sets:
-
Time Zero (T=0): Spike Metaxalone-d6 into a blank biological matrix and immediately proceed with the extraction and analysis.
-
Incubated Matrix: Spike Metaxalone-d6 into the blank matrix and incubate under conditions that mimic sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Incubated Solvent: Spike Metaxalone-d6 into the reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After incubation, process the "Incubated Matrix" and "Incubated Solvent" samples.
-
LC-MS/MS Analysis: Analyze all samples, monitoring the MRM transitions for both Metaxalone-d6 and non-labeled Metaxalone.
-
Data Analysis:
-
Compare the peak area of Metaxalone-d6 in the incubated samples to the T=0 sample. A significant decrease suggests degradation or exchange.
-
Monitor the signal for non-labeled Metaxalone in the incubated samples. A significant increase in this signal is a strong indicator of H/D back-exchange.[2]
-
-
pH Control: Avoid strongly acidic or basic conditions during sample preparation and in the final extract, as these can catalyze H/D exchange.
-
Temperature Control: Keep samples at a low temperature (e.g., on ice or in a cooled autosampler) to minimize the rate of exchange.
-
Choice of Internal Standard: If H/D exchange is persistent, consider using an internal standard with deuterium labels on more stable positions or a ¹³C- or ¹⁵N-labeled internal standard.
Typical Experimental Protocols for Metaxalone Analysis
The following tables provide a summary of typical experimental conditions for the analysis of metaxalone using Metaxalone-d6 as an internal standard, based on published methods.[3][4][5]
LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 4.6 mm, 3.0 µm) |
| Mobile Phase | Methanol and Ammonium Acetate buffer (e.g., 85:15 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metaxalone | 222.14 | 160.98 |
| Metaxalone-d6 | 228.25 | 167.02 |
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of Metaxalone-d6 internal standard solution.
-
Add an appropriate basifying agent (e.g., 0.2M NaOH).
-
Add 2.5 mL of an organic extraction solvent (e.g., Methyl-tert Butyl Ether or Ethyl Acetate).
-
Vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the LC-MS/MS system.
References
Metaxalone-d3 Standard: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the Metaxalone-d3 standard. Adherence to these guidelines is crucial for maintaining the integrity, stability, and isotopic purity of the standard, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
A1: The this compound standard should be stored at 2-8°C for optimal stability. For long-term storage, some suppliers of deuterated standards recommend temperatures of -20°C. Always refer to the certificate of analysis provided by the supplier for specific storage instructions.[1] To prevent degradation from light, it is best practice to store the standard in a dark or amber vial.
Q2: How should I handle the this compound standard upon receipt?
A2: Upon receipt, visually inspect the container for any damage. Allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and affect the stability of the compound. It is recommended to handle the standard in a controlled environment, under an inert atmosphere such as nitrogen or argon, to minimize exposure to air and humidity.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling the this compound standard, appropriate personal protective equipment should be worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, respiratory protection may be necessary.[2][3]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: A high-purity aprotic solvent such as methanol (B129727) or acetonitrile (B52724) is generally recommended for preparing stock solutions of deuterated standards.[1][4] It is advisable to avoid acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[5]
Q5: How can I prevent deuterium-hydrogen exchange?
A5: Deuterium-hydrogen exchange can be minimized by using aprotic solvents for solutions, storing the standard in a tightly sealed container to prevent moisture absorption, and handling it under an inert, dry atmosphere.[5] The deuterium (B1214612) atoms in this compound are on the phenyl ring, which are generally stable and less prone to exchange compared to deuterium on heteroatoms like -OH or -NH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent instrument signal for this compound | Degradation of the standard due to improper storage. | 1. Prepare a fresh working solution from your stock solution. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Verify that the standard has been stored at the recommended temperature and protected from light.[1] |
| Adsorption of the standard to container surfaces. | 1. Consider using silanized glass vials for low-concentration solutions. 2. Prepare working solutions fresh before each experiment.[1] | |
| Shift in the chromatographic retention time of this compound | Chromatographic system issues. | 1. Ensure the column is properly equilibrated. 2. Prepare fresh mobile phase. 3. Check for any leaks or blockages in the LC system. |
| Isotopic effect. | A slight shift in retention time between the deuterated and non-deuterated compound can sometimes occur. This is generally acceptable as long as the peak shape and resolution are good. | |
| Unexpected peaks in the mass spectrum | Contamination of the standard or solvent. | 1. Use high-purity solvents for all solutions. 2. Ensure all glassware is thoroughly cleaned. 3. Handle the standard in a clean environment to avoid cross-contamination. |
| Degradation of the standard. | Review storage and handling procedures to ensure they align with best practices. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound standard (neat material)
-
High-purity methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated pipettes
-
Amber glass vial with a screw cap
Procedure:
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of the standard (e.g., 1 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to the volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ~0.5 mL for a 1 mL flask) to dissolve the standard.
-
Gently vortex or sonicate the flask to ensure the standard is completely dissolved.[1]
-
Once dissolved, dilute the solution to the mark with the same solvent.
-
Stopper the flask and mix the solution thoroughly by inverting it several times.[5]
-
Transfer the stock solution to a labeled amber glass vial for storage at 2-8°C.
General Stability Assessment of this compound Standard
Objective: To evaluate the stability of the this compound standard under defined storage conditions over time.
Methodology:
-
Protocol Design: Establish a stability testing protocol that specifies storage conditions (e.g., 2-8°C and an accelerated condition like 25°C/60% RH), testing time points (e.g., 0, 3, 6, 9, 12, 24 months), and the analytical methods to be used.[6][7]
-
Sample Preparation: Prepare multiple aliquots of the this compound standard (as a solid or in solution) in appropriate, well-sealed containers. Store these aliquots under the defined conditions.
-
Initial Analysis (Time 0): At the beginning of the study, analyze a baseline sample to determine its initial purity and concentration. This will serve as the reference point for future time points.
-
Time Point Analysis: At each scheduled time point, retrieve an aliquot from each storage condition and allow it to equilibrate to ambient temperature.
-
Analytical Testing: Analyze the samples using a validated, stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the parent compound from any potential degradants.
-
Data Evaluation: Compare the results from each time point to the initial (Time 0) data. Assess for any significant changes in purity, concentration, or the appearance of degradation products. The acceptance criteria for stability are typically a minimal loss of potency (e.g., not more than 5%).[6][8]
Visualizations
Caption: Troubleshooting workflow for inconsistent instrument signals.
Caption: Workflow for assessing the stability of a this compound standard.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. sciegenpharm.com [sciegenpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. nutritionintl.org [nutritionintl.org]
Validation & Comparative
A Comparative Guide to Metaxalone Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metaxalone in biological matrices, with a focus on the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data and aligns with international regulatory guidelines to ensure the reliability of pharmacokinetic and bioequivalence studies.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as Metaxalone-d3 or Metaxalone-d6, is considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization suppression or enhancement. This leads to more accurate and precise results compared to using a structurally different internal standard (non-deuterated analog).
Below is a summary of validation parameters for an LC-MS/MS method using a deuterated internal standard (Metaxalone-d6) versus alternative methods.[1][2] While specific data for this compound is not fully detailed in publicly available literature, its performance is expected to be comparable to Metaxalone-d6. A method using this compound has been documented with mass transitions of m/z 225.3→163.3.
Table 1: Comparison of Metaxalone Bioanalytical Methods
| Parameter | LC-MS/MS with Metaxalone-d6 IS | LC-MS with Non-Deuterated IS (e.g., Letrozole) | UV-Vis Spectrophotometry |
| Linearity Range | 25.19 - 2521.313 ng/mL[1] | 30.24 - 5040 ng/mL[3] | 5 - 160 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.98[1] | ≥ 0.99[3] | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 30.24 ng/mL[3] | 10.575 µg/mL (10575 ng/mL)[3] |
| Accuracy (% Bias) | Within ±15% of nominal | Within ±15% of nominal | Not typically assessed in the same manner for bioanalysis |
| Precision (% CV) | ≤ 15% | ≤ 15% | Not typically assessed in the same manner for bioanalysis |
| Selectivity | High (mass-based) | Moderate to High | Low (prone to interference) |
| Matrix Effect Compensation | Excellent | Variable | Not applicable |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (Metaxalone-d6)
This protocol is based on a validated method for the quantification of Metaxalone in human plasma.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add 25 µL of the internal standard working solution (Metaxalone-d6).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2.5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Waters Acquity UPLC[2]
-
Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[2]
-
Mobile Phase: 85:15 (v/v) Methanol (B129727) : 5mM Ammonium Acetate[2]
-
Flow Rate: 0.5 mL/min[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[2]
-
MRM Transitions:
UV-Vis Spectrophotometric Method
This method is suitable for the quantification of Metaxalone in bulk drug and pharmaceutical formulations but is generally not suitable for bioanalysis due to its lack of sensitivity and selectivity.[3][4]
a. Sample Preparation
-
Accurately weigh and dissolve Metaxalone in methanol to obtain a stock solution.
-
Perform serial dilutions with methanol to prepare working standard solutions within the linear range (e.g., 5-160 µg/mL).[3]
b. Spectrophotometric Conditions
-
Instrument: UV-Vis Spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): 280 nm[3]
-
Blank: Methanol
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for bioanalytical method validation and the principle of using a deuterated internal standard.
References
A Comparative Guide to Metaxalone-d3 and Metaxalone-d6 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of drugs like Metaxalone. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of two commonly used deuterated analogs of Metaxalone: Metaxalone-d3 and Metaxalone-d6.
Performance Comparison: this compound vs. Metaxalone-d6
The choice between this compound and Metaxalone-d6 as an internal standard can impact method performance, particularly concerning chromatographic co-elution, potential for isotopic cross-talk, and overall accuracy and precision. While both are suitable for use in LC-MS/MS assays, the higher degree of deuteration in Metaxalone-d6 generally offers a greater mass difference from the unlabeled analyte, which can be advantageous.
A higher mass difference minimizes the potential for isotopic interference from the naturally occurring isotopes of Metaxalone (e.g., ¹³C). This interference, if significant, can lead to inaccuracies in quantification, especially at the lower limit of quantification (LLOQ).
Several validated bioanalytical methods have been published utilizing Metaxalone-d6 as the internal standard for the quantification of Metaxalone in human plasma.[1][2][3][4][5] One study also describes a method using this compound.[6] A summary of the key mass spectrometric parameters from these studies is presented below.
Data Presentation
| Parameter | Metaxalone | This compound | Metaxalone-d6 |
| Precursor Ion (m/z) | 222.1 - 222.3 | 225.3 | 228.2 - 228.25 |
| Product Ion (m/z) | 161.0 - 161.2 | 163.3 | 167.02 - 167.2 |
| Retention Time (min) | ~1.5 - 2.0 | Not specified in detail | ~1.5 - 2.0 |
Data compiled from multiple sources.[1][2][6][7]
The data indicates that both deuterated standards have precursor and product ions that are sufficiently shifted from the parent drug, allowing for specific detection in multiple reaction monitoring (MRM) mode. The retention times are also very similar, which is crucial for effective normalization.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Metaxalone in human plasma using a deuterated internal standard, based on published methods.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound or Metaxalone-d6 in methanol).
-
Add 100 µL of a protein precipitation agent (e.g., 0.2M NaOH).[2]
-
Vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic Conditions
-
LC System: UHPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm)[1]
-
Mobile Phase: A mixture of methanol (B129727) and 5mM ammonium (B1175870) acetate (e.g., 85:15 v/v)[1] or 10 mM ammonium acetate and a mixture of methanol and acetonitrile.[2]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Dwell Time: 200 ms
Mandatory Visualization
Caption: Logical workflow for selecting a suitable internal standard for Metaxalone bioanalysis.
References
- 1. ijpras.com [ijpras.com]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Isotopic Purity Assessment of Metaxalone-d3
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantitative results in mass spectrometry-based bioanalysis. Metaxalone-d3 serves as a crucial internal standard for the quantification of the muscle relaxant Metaxalone. However, the reliability of this standard is directly dependent on its isotopic purity. The presence of unlabeled Metaxalone (d0) or other isotopologues can introduce significant bias in analytical measurements.
This guide provides an objective comparison of this compound with its common alternative, Metaxalone-d6, and discusses the methodologies for assessing their isotopic purity. The information presented herein is designed to assist researchers in making informed decisions when selecting an internal standard and in verifying its quality.
Comparison of Metaxalone Stable Isotope-Labeled Internal Standards
The primary deuterated internal standards for Metaxalone are this compound and Metaxalone-d6. While other stable isotope labels, such as ¹³C and ¹⁵N, can offer advantages like reduced chromatographic shifts and a lower risk of back-exchange, they are not commonly available for Metaxalone.[1][2][3] The choice between d3 and d6 variants often depends on the desired mass shift from the analyte and the potential for isotopic interference.
Table 1: General Properties of this compound and Metaxalone-d6
| Property | This compound | Metaxalone-d6 |
| Molecular Formula | C₁₂H₁₂D₃NO₃[4] | C₁₂H₉D₆NO₃[5] |
| Molecular Weight | ~224.3 g/mol [4] | ~227.3 g/mol [5] |
| CAS Number | 1192812-66-0[4] | 1189944-95-3[6] |
| Typical Chemical Purity | >98% (by HPLC)[4] | >98%[5] |
| Typical Isotopic Purity | ≥98% atom % D | ≥99% atom % D[5] |
| Intended Use | Internal standard for GC- or LC-MS[4] | Internal standard for NMR, GC-MS, or LC-MS[6] |
Isotopic Purity Data Presentation
The isotopic purity of a deuterated standard is a measure of the percentage of the desired labeled species among all isotopic variants. A comprehensive assessment requires the analysis of the entire isotopic distribution. While specific data varies by manufacturing lot, the following table provides an illustrative comparison based on typical high-purity standards. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[7]
Table 2: Illustrative Isotopic Purity Distribution for this compound and Metaxalone-d6
| Isotopologue | Description | Illustrative Relative Abundance (this compound) | Illustrative Relative Abundance (Metaxalone-d6) |
| d0 | Unlabeled Metaxalone | < 0.1% | < 0.05% |
| d1 | One deuterium (B1214612) atom | < 0.5% | < 0.1% |
| d2 | Two deuterium atoms | < 1.5% | < 0.2% |
| d3 | Desired for this compound | > 98% | < 0.5% |
| d4 | Four deuterium atoms | < 0.5% | < 1.0% |
| d5 | Five deuterium atoms | < 0.1% | < 2.0% |
| d6 | Desired for Metaxalone-d6 | Not applicable | > 96% |
Note: The data in this table is for illustrative purposes only and does not represent a specific product lot. It is intended to demonstrate a typical isotopic distribution for high-purity standards.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-HRMS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of Metaxalone as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Mass Range: Scan a narrow mass range around the expected m/z of the protonated molecule [M+H]⁺ for Metaxalone and its isotopologues (e.g., m/z 222-230).
-
Resolution: Set the instrument to a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the high-resolution mass spectrum for the chromatographic peak of this compound.
-
Identify and integrate the peak areas for the [M+H]⁺ ions of each isotopologue:
-
d0: ~m/z 222.11
-
d1: ~m/z 223.12
-
d2: ~m/z 224.12
-
d3: ~m/z 225.13
-
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is expressed as the percentage of the d3 isotopologue's peak area relative to the sum of all isotopologue peak areas.
-
Protocol 2: Confirmation of Deuteration Site and Purity by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and estimate isotopic purity by quantifying residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
For quantitative analysis, a certified internal standard with a known concentration and a distinct NMR signal can be added.
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Integrate the signals corresponding to the protons in the unlabeled Metaxalone.
-
The position of the deuterium labels in this compound is on the dimethylphenoxy group. Therefore, a significant reduction in the integral of the aromatic proton signals is expected compared to the signals from the protons on the oxazolidinone ring.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals at the labeled positions to the integral of a signal from an unlabeled position.
-
-
²H-NMR (Deuterium NMR) Spectroscopy:
-
Acquire a ²H-NMR spectrum to directly observe the deuterium signals.
-
The presence of a signal at the chemical shift corresponding to the labeled positions confirms the location of the deuterium atoms.
-
Visualizations
The following diagrams illustrate the experimental workflow for isotopic purity assessment and the logical considerations for selecting an internal standard.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Metaxalone Utilizing Metaxalone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Metaxalone in biological matrices, with a central focus on the cross-validation process employing Metaxalone-d3 as an internal standard. The information herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for method development, validation, and selection in regulated bioanalytical environments.
Introduction to Cross-Validation and the Role of Deuterated Internal Standards
Cross-validation of analytical methods is a critical procedure in bioanalysis, ensuring data integrity and reliability when a method is transferred between laboratories, when different analytical techniques are employed within a study, or when modifications are made to a previously validated method. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they effectively compensate for variability in sample preparation, chromatographic retention, and ionization efficiency.
Comparative Analysis of Analytical Methods
The quantification of Metaxalone in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been reported. This section provides a comparative overview of these techniques.
Table 1: Performance Characteristics of Analytical Methods for Metaxalone Quantification
| Parameter | LC-MS/MS with this compound/d6 | HPLC-UV | GC-MS |
| Linearity Range | 25.19 - 2521.313 ng/mL[1] | 20 - 100 µg/mL | Not explicitly stated, but generally less sensitive than LC-MS/MS[1] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 0.9712 µg/mL (971.2 ng/mL) | Not explicitly stated, but generally higher than LC-MS/MS[1] |
| Accuracy (%) | 94.1% to 104.4%[1] | Not explicitly stated in the same terms, recovery studies performed | Not explicitly stated |
| Precision (%RSD) | 0.3% to 5.6%[1] | Not explicitly stated | Not explicitly stated |
| Run Time | ~2.0 - 2.5 minutes[1][2] | ~4.19 minutes | Longer run times are typical |
| Internal Standard | This compound or Metaxalone-d6[1][3] | Not typically used in the cited study | Not explicitly stated |
| Selectivity/Specificity | High (due to MRM) | Moderate | High (due to mass fragmentation) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[1][3] | Simple dissolution and dilution for bulk/dosage forms | Derivatization may be required |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the primary analytical techniques discussed.
LC-MS/MS Method with this compound/d6 Internal Standard
This method is widely adopted for its high sensitivity and selectivity in complex biological matrices like human plasma.[1][3]
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette a 100 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Metaxalone-d6 at ~1300 ng/mL).[3]
-
Vortex the sample for 30 seconds.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes to extract the analyte and internal standard.[3]
-
Centrifuge the sample at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.[3]
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.[3]
-
Transfer the reconstituted sample to an autosampler vial for injection.
Chromatographic Conditions:
-
Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[1]
-
Mobile Phase: 85:15 (v/v) mixture of Methanol (B129727) and 5mM Ammonium Acetate[3]
-
Flow Rate: 0.500 mL/minute[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 5 µL[3]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Dwell Time: 0.200 seconds[3]
HPLC-UV Method
This method is suitable for the analysis of Metaxalone in bulk drug and pharmaceutical dosage forms.
Preparation of Standard Solution:
-
Accurately weigh and dissolve Metaxalone in methanol to obtain a stock solution of a known concentration (e.g., 200 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 20-100 µg/mL).
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 40:40:20 (v/v/v) mixture of Phosphate buffer (pH 5.0), Acetonitrile, and Methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
GC-MS Method
While less common for recent bioanalytical studies of Metaxalone due to the advantages of LC-MS/MS, GC-MS remains a viable, albeit potentially more time-consuming, alternative.[1] A detailed, validated protocol specifically for Metaxalone using this compound was not prominently available in the searched literature, but a general workflow can be inferred.
General Workflow:
-
Extraction: Similar to LC-MS/MS, either LLE or SPE would be employed to isolate Metaxalone and the internal standard from the biological matrix.
-
Derivatization (if necessary): To improve volatility and thermal stability for GC analysis, derivatization of Metaxalone may be required.
-
GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
MS Detection: The separated components are introduced into a mass spectrometer for detection and quantification, typically using selected ion monitoring (SIM).
Visualization of Workflows and Principles
Principle of Deuterated Internal Standard in LC-MS/MS
Caption: Principle of quantification using a deuterated internal standard.
Bioanalytical Method Cross-Validation Workflow
Caption: Logical workflow for cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods for Metaxalone is paramount for ensuring the consistency and reliability of bioanalytical data. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, represents the most robust, sensitive, and selective approach for its quantification in biological matrices. While alternative methods like HPLC-UV and GC-MS exist, they may not offer the same level of performance, particularly for applications requiring low detection limits and high throughput, such as pharmacokinetic studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.
References
A Comparative Guide to Internal Standards for Metaxalone Quantification: Accuracy and Precision
For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of the accuracy and precision of Metaxalone-d3 as an internal standard against other commonly used alternatives, supported by experimental data from published literature.
The quantification of Metaxalone (B1676338), a widely used skeletal muscle relaxant, in biological matrices necessitates the use of an internal standard (IS) to ensure the accuracy and precision of the analytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variations. Deuterated analogs of the analyte are often considered the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties. This guide focuses on the performance of this compound and compares it with another deuterated standard, Metaxalone-d6, and a non-deuterated, structurally unrelated internal standard, Phenytoin.
Performance Comparison of Internal Standards
The following table summarizes the accuracy and precision data from validated bioanalytical methods for Metaxalone using different internal standards.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (% CV) | Recovery (%) |
| This compound | Metaxalone | Human Plasma | LC-MS/MS | Within ±6% (relative error) | Within 6% (intra- and inter-day) | >78% |
| Metaxalone-d6 | Metaxalone | Human Plasma | LC-MS/MS | 94.1 - 104.4 | 0.3 - 5.6 (intra- and inter-day) | Not Reported |
| Phenytoin | Metaxalone | Rat Plasma | LC-MS/MS | 94.85 - 109.26 (inter-day) | 1.41 - 1.98 (inter-day) | >82% |
Discussion
The data presented in the table highlights the excellent performance of deuterated internal standards, this compound and Metaxalone-d6, in the bioanalysis of Metaxalone. Both exhibit high accuracy and precision, with the coefficient of variation (% CV) well within the acceptable limits for bioanalytical method validation as per regulatory guidelines.
This compound, as detailed in a high-throughput LC-MS/MS method, demonstrates both precision and relative error within 6%, alongside high mean recovery, indicating its suitability for reliable quantification.[1] Similarly, the method utilizing Metaxalone-d6 shows a tight range of accuracy and very low precision values, underscoring its robustness.[2][3][4][5][6]
Phenytoin, a non-deuterated internal standard, also provides acceptable accuracy and precision.[7] However, the use of a structurally analogous deuterated internal standard is generally preferred in LC-MS/MS analysis. This is because deuterated standards co-elute with the analyte and have nearly identical ionization efficiencies, leading to more effective compensation for matrix effects and instrumental variability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Metaxalone Analysis using this compound Internal Standard[1]
-
Sample Preparation: Solid phase extraction (SPE) of Metaxalone and this compound from 200 µL of human plasma.
-
Chromatography:
-
Column: Ascentis Express C18 (50 mm × 4.6 mm i.d., 2.7 µm particle size).
-
Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v).
-
Flow Rate: 0.7 mL/min (isocratic).
-
-
Mass Spectrometry:
-
Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Metaxalone: m/z 222.3 → 161.2
-
This compound: m/z 225.3 → 163.3
-
-
Method 2: Metaxalone Analysis using Metaxalone-d6 Internal Standard[2][3]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) from human plasma.
-
Chromatography:
-
Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm).
-
Mobile Phase: Methanol : 5mM Ammonium Acetate (85:15 v/v).
-
Flow Rate: 0.500 mL/minute.
-
-
Mass Spectrometry:
-
Detection: Quattro premier XE, Waters, USA.
-
Ion Mode: Positive.
-
Mass Transitions:
-
Metaxalone: m/z 222.14 → 160.98
-
Metaxalone-d6: m/z 228.25 → 167.02
-
-
Method 3: Metaxalone Analysis using Phenytoin Internal Standard[7]
-
Sample Preparation: Not specified in detail in the abstract.
-
Chromatography:
-
Column: Agilent XDB C18 (4.6×100 mm, 5µ).
-
Mobile Phase: Methanol and 5 mm ammonium acetate buffer (80:20 v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization.
-
Internal Standard: Phenytoin.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of Metaxalone using an internal standard.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating assay including the isolation and characterization of degradation products of metaxalone by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Formulation, validation and evaluation studies on metaxalone and diclofenac potassium topical gel [eaht.org]
Metaxalone Quantification: A Comparative Analysis of Bioanalytical Methods
A detailed guide for researchers on the linearity and range of Metaxalone quantification methodologies, with a focus on the use of deuterated internal standards.
In the realm of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug candidates is paramount. For Metaxalone, a widely used skeletal muscle relaxant, various analytical methods have been developed. This guide provides a comparative analysis of these methods, with a particular emphasis on the linearity and analytical range achieved when using a deuterated internal standard (IS) like Metaxalone-d3 or -d6 in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable data in drug development. The following table summarizes the key performance characteristics of linearity and range for different Metaxalone quantification methods.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity (R²) | Linear Range | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Metaxalone-d6 | Human Plasma | > 0.98[1][2][3] | 25.19 - 2521.313 ng/mL[1][2][3] | 25.19 ng/mL[1] |
| LC-MS/MS | This compound | Human Plasma | ≥ 0.99 | 0.105 - 10.081 µg/mL | 0.105 µg/mL |
| LC-MS/MS | Phenytoin | Rat Plasma | 0.9998[4] | 0.98 - 998 ng/mL[4] | 0.98 ng/mL[4] |
| LC-MS/MS | Galantamine | Human Plasma | Not Specified | 50 - 5000 µg/L[5] | 50 µg/L[5] |
| RP-HPLC-UV | None | Bulk/Tablets | 0.9997 | 20 - 100 µg/mL | 0.9712 µg/mL |
| RP-LC-UV | None | Tablets | 0.9992 | 10 - 50 µg/mL[6] | Not Specified |
| UV Spectroscopy | None | Bulk Drug | Not Specified | 40 - 200 µg/mL[7] | Not Specified |
| GLC-FID | p-methylphenobarbital | Blood | 0.998[8] | Up to 30 mg/L[8] | 0.75 mg/L[8] |
As evidenced by the data, LC-MS/MS methods employing a deuterated internal standard, such as Metaxalone-d6 or this compound, offer a significantly wider linear range and lower limits of quantification compared to other techniques. This makes them particularly well-suited for pharmacokinetic studies where plasma concentrations of Metaxalone can vary substantially over time. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby enhancing the accuracy and precision of the results.
Experimental Workflow: Metaxalone Quantification using LC-MS/MS with a Deuterated Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of Metaxalone in a biological matrix using a deuterated internal standard.
Bioanalytical workflow for Metaxalone.
Detailed Experimental Protocol (LC-MS/MS with Metaxalone-d6 IS)
This protocol is a representative example based on published methods.[1][2][3] Researchers should optimize and validate the method for their specific laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the Metaxalone-d6 internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).
-
Flow Rate: Isocratic or gradient elution at a suitable flow rate.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Metaxalone and its deuterated internal standard are monitored.
-
Metaxalone: m/z 222.1 → 161.1
-
Metaxalone-d6: m/z 228.2 → 167.0[1]
-
-
Instrument Parameters: Source temperature, capillary voltage, and collision energy should be optimized to achieve the best signal-to-noise ratio.
4. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Metaxalone to the internal standard against the corresponding concentrations of the calibration standards.
-
The concentration of Metaxalone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
For the quantification of Metaxalone in biological matrices, LC-MS/MS with a deuterated internal standard stands out as the superior method, offering a broad linear range and high sensitivity. This makes it the gold standard for pharmacokinetic, bioequivalence, and other clinical studies requiring robust and reliable data. While other methods like HPLC-UV can be used for the analysis of bulk drug or pharmaceutical formulations, they generally lack the sensitivity and selectivity required for bioanalytical applications. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.
References
A Comparative Guide to Inter-Laboratory Analytical Methods for Metaxalone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various analytical methodologies for the quantification of Metaxalone, with a focus on methods utilizing deuterated internal standards such as Metaxalone-d3. As publicly available inter-laboratory comparison studies for this compound are limited, this document compiles and compares data from published, single-laboratory validated methods to provide a comprehensive overview of available analytical techniques. The information herein is intended to aid in the selection and implementation of appropriate analytical protocols for pharmacokinetic, bioequivalence, and other related studies.
Introduction to Metaxalone
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and precise quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods published for the quantification of Metaxalone in biological matrices, primarily human plasma. These methods commonly employ a deuterated analog as an internal standard (IS) to ensure accuracy and precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Metaxalone-d6[1][2] | Galantamine | Letrozole[3] |
| Matrix | Human Plasma[1][2] | Human Plasma | Human Plasma[3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1][2] | Liquid-Liquid Extraction | Protein Precipitation[3] |
| Linearity Range (ng/mL) | 25.19 - 2521.313[1][2] | 50 - 5000 µg/L | 30.24 - 5040[3] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1] | 50 µg/L | 30.24 ng/mL[3] |
| Intra-day Precision (% CV) | 0.3 - 5.6% | < 10% | Not Reported |
| Inter-day Precision (% CV) | Not Reported | Not Reported | Not Reported |
| Intra-day Accuracy (%) | 94.1 - 104.4%[1][2] | Not Reported | Not Reported |
| Inter-day Accuracy (%) | Not Reported | Not Reported | Not Reported |
| Run Time (minutes) | 2.0[1][2] | 2.5 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on commonly employed techniques for the bioanalysis of Metaxalone.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common technique for extracting Metaxalone from plasma.
-
Aliquot Plasma: Transfer a precise volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with a known concentration of this compound (or a suitable deuterated analog like Metaxalone-d6).
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge: Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
The following are typical LC conditions for the analysis of Metaxalone.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[1][2][3]
-
Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).[2]
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.[2]
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).[1][2]
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is typically used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is common for Metaxalone analysis.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2]
-
MRM Transitions:
-
Metaxalone: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. A common transition is m/z 222.1 → 161.1.
-
This compound: The corresponding deuterated precursor ion [M+H]⁺ is selected, and its specific product ion is monitored. For Metaxalone-d6, a common transition is m/z 228.2 → 167.0.[1][2]
-
-
Instrument Parameters: Other parameters such as capillary voltage, source temperature, and collision energy are optimized to achieve the best signal for both the analyte and the internal standard.[2]
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the analysis of Metaxalone.
Caption: General experimental workflow for Metaxalone analysis.
Caption: Logical workflow for creating the comparison guide.
References
Evaluating the Matrix Effect of Metaxalone-d3 in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Metaxalone, the choice of a suitable internal standard (IS) is critical for developing robust and reliable LC-MS/MS methods. An ideal internal standard should mimic the analytical behavior of the analyte and, most importantly, compensate for any matrix effects. This guide provides a comparative evaluation of the matrix effect of Metaxalone-d3 in human plasma against other commonly used internal standards, supported by experimental data from published literature.
The matrix effect, a phenomenon where components in the biological matrix interfere with the ionization of the analyte and internal standard, can lead to inaccurate quantification.[1] Therefore, a thorough evaluation of the matrix effect is a mandatory component of bioanalytical method validation as stipulated by regulatory bodies like the FDA.[2] A stable isotope-labeled (SIL) internal standard, such as this compound, is often the preferred choice as its physicochemical properties are very similar to the analyte, leading to better tracking of the analyte during sample preparation and analysis.
Comparative Performance of Internal Standards for Metaxalone
It is important to note that the following data is compiled from different studies, and variations in experimental conditions (e.g., LC-MS/MS systems, sample preparation techniques) may exist.
| Internal Standard | Analyte Concentration Levels (for Matrix Effect Evaluation) | Key Findings on Matrix Effect | Reference |
| This compound | Not explicitly stated, but method validated over 0.105-10.081 µg/mL. | "no interference peaks or matrix effects were observed." The method showed high mean recovery (>78%) and intra- and inter-day precisions within 6%. | [3] |
| Metaxalone-d6 | Not explicitly stated, but method validated over 25.19 -2521.313 ng/mL. | The method was successfully validated with a goodness of fit >0.98. Accuracy ranged from 94.1% to 104.4% and precision from 0.3% to 5.6%. | [4] |
| Letrozole | Not explicitly stated, but method validated over 30.24 - 5040 ng/ml. | "no interfering peaks or matrix effect was observed." The method was successfully applied to a pharmacokinetic study. | [5] |
Note: The studies for this compound, Metaxalone-d6, and Letrozole all concluded that the matrix effect was negligible for the validated methods. However, the absence of detailed quantitative data on matrix factors in these publications prevents a more granular comparison. For a rigorous internal evaluation, it is recommended to perform a head-to-head comparison using the experimental protocol outlined below.
Experimental Protocol for Evaluating Matrix Effect
The following protocol for assessing the matrix effect is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and methodologies reported in the scientific literature.[2][6]
Objective: To quantitatively assess the matrix effect of an internal standard (e.g., this compound) on the analysis of Metaxalone in human plasma from multiple sources.
Materials:
-
Metaxalone reference standard
-
This compound (or other IS) reference standard
-
Control human plasma (at least 6 different lots from individual donors)
-
All necessary solvents and reagents for the LC-MS/MS method
Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock and working solutions of Metaxalone and the internal standard (IS) in an appropriate solvent.
-
Preparation of Samples:
-
Set 1 (Neat Solution): Prepare a solution containing the IS at the concentration used in the assay in the mobile phase or a reconstitution solvent.
-
Set 2 (Post-Extraction Spike):
-
Extract blank plasma from at least six different sources using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Spike the extracted blank plasma matrix with the IS at the same concentration as in Set 1.
-
-
-
LC-MS/MS Analysis: Analyze the samples from Set 1 and Set 2 using the validated LC-MS/MS method. Record the peak area responses for the internal standard.
-
Calculation of Matrix Factor (MF):
-
The matrix factor is a quantitative measure of the matrix effect. It is calculated for the internal standard in each of the different plasma lots as follows:
-
MF = (Peak Response of IS in Set 2) / (Mean Peak Response of IS in Set 1)
-
-
-
Evaluation of Results:
-
The matrix effect is considered negligible if the coefficient of variation (CV) of the calculated matrix factors across the different plasma lots is ≤15%.
-
Visualizing the Experimental Workflow and Concept
To further clarify the experimental process and the underlying concept, the following diagrams are provided.
Caption: Experimental workflow for the quantitative assessment of the matrix effect of an internal standard.
Caption: Conceptual diagram of the matrix effect on analyte and internal standard signals in LC-MS/MS.
Conclusion
Based on the available literature, this compound is a suitable internal standard for the bioanalysis of Metaxalone in human plasma, with studies reporting no significant matrix effects. Alternative internal standards like Metaxalone-d6 and Letrozole have also been used successfully. However, for a definitive selection of the optimal internal standard for a specific method, it is highly recommended to perform a direct comparative study of the matrix effect using a standardized protocol as described in this guide. This ensures the development of a robust, accurate, and reliable bioanalytical method compliant with regulatory expectations.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method. | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Recovery and Stability for Metaxalone and its Deuterated Analog, Metaxalone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the recovery and stability of Metaxalone (B1676338), with inferences for its deuterated analog, Metaxalone-d3. Due to the limited availability of public data specifically for this compound, this document focuses on the extensive experimental data available for Metaxalone. The underlying chemical similarities suggest that the stability and recovery behaviors of this compound will closely mirror those of the non-deuterated form. The primary application of deuterated analogs like this compound is often as internal standards in bioanalytical methods.
Data Presentation: Recovery and Stability of Metaxalone
The following tables summarize quantitative data from various studies on the recovery and stability of Metaxalone under different experimental conditions.
Table 1: Recovery of Metaxalone from Human Plasma
| Analytical Method | Extraction Method | Recovery of Metaxalone (%) | Internal Standard | Recovery of Internal Standard (%) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | 77.06 | Diclofenac | 78.37 | [1] |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | Not specified | Metaxalone-D6 | Not specified | [2] |
| GLC-FID | Solid-Supported Liquid Extraction | 71 | p-methylphenobarbital | 77 | [3] |
It is important to note that while one study used Metaxalone-d6 as an internal standard, the recovery percentage was not explicitly stated[2]. The similar chemical structure of this compound would suggest a comparable recovery rate to Metaxalone and Metaxalone-d6.
Table 2: Stability of Metaxalone under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Metaxalone Degraded (%) | Key Observations | Reference |
| Acid Hydrolysis (5 M HCl) | 6 days | 60 °C | ~62 | One additional peak observed in chromatogram. | [4] |
| Alkaline Hydrolysis (0.01 M NaOH) | 6 days | 60 °C | ~85 | One major additional peak observed at Rt 2.90 min. | [4] |
| Neutral Hydrolysis (Water) | 6 days | 60 °C | ~29 | - | [4] |
| Oxidative Degradation (10% H₂O₂) | 6 days | 60 °C | ~45 | - | [4] |
| Dry Heat | 6 days | 60 °C | ~15 | - | [4] |
The degradation of Metaxalone was found to follow pseudo-first-order kinetics, with the rate of degradation decreasing in the following order: 0.01 M NaOH > 5 M HCl > 10% H₂O₂ > Neutral > Dry Heat[4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Recovery Study of Metaxalone from Human Plasma by LC-MS/MS
This protocol is based on the method described for the quantification of Metaxalone in human plasma.
-
Sample Preparation : To 1 mL of human plasma, add the internal standard (this compound).
-
Extraction : Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
Evaporation : The organic layer is separated and evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : The dried residue is reconstituted in 200 µL of the mobile phase.
-
Analysis : The reconstituted sample is then injected into the LC-MS/MS system for analysis.
Protocol 2: Forced Degradation Study of Metaxalone
This protocol outlines the conditions for stress testing to evaluate the stability of Metaxalone.
-
Stock Solution Preparation : Prepare a standard stock solution of Metaxalone.
-
Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 5 M HCl and keep at 60°C for 6 days[4].
-
Alkaline Hydrolysis : Mix 1 mL of the stock solution with 0.01 M NaOH and keep at 60°C for 6 days[4].
-
Neutral Hydrolysis : Mix 1 mL of the stock solution with water and keep at 60°C for 6 days[4].
-
Oxidative Degradation : Mix 1 mL of the stock solution with 10% H₂O₂ and keep at 60°C for 6 days[4].
-
Thermal Degradation : Keep the stock solution at 60°C for 6 days[4].
-
-
Sample Analysis : At specified time intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation[4].
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for the recovery study of Metaxalone from human plasma.
Caption: Workflow for the forced degradation stability study of Metaxalone.
References
Navigating Clinical Trials: A Comparative Guide to Internal Standards for Metaxalone Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of successful clinical trials. When the focus is on a compound like Metaxalone, a widely used muscle relaxant, the choice of an appropriate internal standard for bioanalytical methods is critical for ensuring data accuracy and regulatory compliance. This guide provides a comprehensive comparison of Metaxalone-d3 with other common internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable option for your pharmacokinetic and bioequivalence studies.
The use of stable isotope-labeled (SIL) internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SILs due to their ability to mimic the analyte of interest throughout sample extraction and analysis, thereby compensating for variability and matrix effects.[1]
The Regulatory Landscape: Acknowledging Deuterated Compounds
The FDA has established a clear stance on deuterated compounds, often classifying them as New Chemical Entities (NCEs). This designation can provide market exclusivity, making the development of deuterated versions of existing drugs an attractive strategy for pharmaceutical companies.[2][3] For bioanalytical purposes, the key advantage of a deuterated standard like this compound lies in its near-identical chemical and physical properties to the parent drug, Metaxalone.
Performance Comparison of Internal Standards for Metaxalone Analysis
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. Below is a comparison of various internal standards used for the quantification of Metaxalone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Bioanalytical Method Parameters for Metaxalone Quantification Using Different Internal Standards
| Parameter | This compound | Metaxalone-d6 | Galantamine | Phenytoin |
| Linearity Range (ng/mL) | 0.105 - 10.081 (µg/mL) | 25.19 - 2521.313 | 50 - 5000 | 0.98 - 998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 105 | 25.19 | 50 | 0.98 |
| Intra-day Precision (%CV) | < 6% | 0.3% - 5.6% | 5.9% - 6.6% | < 5% |
| Inter-day Precision (%CV) | < 6% | Not Reported | Not Reported | < 5% |
| Accuracy (%) | Within ±6% | 94.1% - 104.4% | 99.3% - 100.6% | 90% - 110% |
| Mean Recovery (%) | > 78% | Not Reported | 60.6% | > 82% |
| Reference | [4] | [5][6][7] | [8] | [9] |
Note: Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols: A Closer Look at Methodology
The following protocols provide a detailed overview of the methodologies employed in the bioanalysis of Metaxalone using different internal standards.
Protocol 1: Metaxalone Analysis using this compound Internal Standard[4]
-
Sample Preparation: Solid Phase Extraction (SPE) of 200 µL of human plasma.
-
Chromatography: Ascentis Express C18 column (50 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v) at a flow rate of 0.7 mL/min.
-
Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions:
-
Metaxalone: m/z 222.3 → 161.2
-
This compound: m/z 225.3 → 163.3
-
Protocol 2: Metaxalone Analysis using Metaxalone-d6 Internal Standard[5][6][7]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) of human plasma.
-
Chromatography: Reverse phase C18 column (e.g., Chromatopak peerless basic 50×4.6mm, 3.0µm).
-
Mobile Phase: Isocratic mobile phase (details may vary between studies).
-
Detection: MS/MS in MRM mode.
-
Mass Transitions:
-
Metaxalone: m/z 222.14 → 160.98
-
Metaxalone-d6: m/z 228.25 → 167.02
-
Protocol 3: Metaxalone Analysis using Galantamine Internal Standard[8]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) of human plasma.
-
Chromatography: Reverse phase C18 column.
-
Mobile Phase: Isocratic mobile phase.
-
Detection: MS/MS in MRM mode.
-
Mass Transitions:
-
Metaxalone: m/z 222 → 161
-
Galantamine: m/z 288 → 213
-
Visualizing the Workflow and Regulatory Path
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the regulatory pathway for a deuterated compound like this compound.
Figure 1: A typical bioanalytical workflow for Metaxalone quantification in plasma.
Figure 2: Simplified regulatory pathway for a deuterated drug via the 505(b)(2) route.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Metaxalone in clinical trials to ensure the highest quality data for regulatory submissions. While Metaxalone-d6 has also been shown to be a suitable internal standard, the choice between d3 and d6 may depend on commercial availability and cost. Non-deuterated internal standards like Galantamine and Phenytoin can be used but may not perfectly mimic the behavior of Metaxalone, potentially leading to less accurate results. Ultimately, the selection of an internal standard should be justified by a thorough method validation that adheres to the guidelines set forth by regulatory agencies. This guide provides the foundational information for researchers to make an informed decision and to develop a robust and reliable bioanalytical method for their clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cerilliant.com [cerilliant.com]
- 3. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method. | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Navigating the Disposal of Metaxalone-d3: A Guide for Laboratory Professionals
The proper disposal of Metaxalone-d3, a deuterated analog of the muscle relaxant Metaxalone, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.
Metaxalone is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration to prevent environmental contamination and ensure personnel safety. The primary guidance for disposal is to adhere to local, regional, national, and international regulations.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several key regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, although Metaxalone is not currently listed as a controlled substance.[3] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[3]
A significant EPA regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[4] A key aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]
| Regulatory Body | Key Regulation/Role | Disposal Implications |
| EPA | Resource Conservation and Recovery Act (RCRA), Subpart P | Sets guidelines for hazardous waste management, prohibiting the sewering of hazardous pharmaceutical waste.[3][4][6] |
| State Regulations | May have more stringent rules than federal laws | Researchers must be aware of and comply with their specific state's pharmaceutical waste regulations.[3] |
| Local Ordinances | Can dictate specific disposal methods and facilities | Consultation with local waste management authorities is often necessary. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize environmental impact and ensure the safety of all personnel.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Pharmaceutical waste is deemed hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given that Metaxalone is toxic to aquatic life, it should be managed as a hazardous waste.[1]
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
2. Containerization and Labeling:
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound, leak-proof, and has a secure lid.
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date of accumulation.
3. Storage:
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Follow Accumulation Limits: Be aware of and comply with the hazardous waste accumulation time limits set by the EPA and your state.
4. Disposal:
-
Engage a Licensed Waste Hauler: The most appropriate method for the disposal of hazardous pharmaceutical waste is through a licensed hazardous waste management company.[4]
-
Incineration: The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility before disposal, with incineration being the most common method.[4][5]
-
Avoid Improper Disposal Methods:
-
Do Not Flush: Never dispose of this compound down the drain or toilet.[4][7] This can lead to the contamination of waterways, as wastewater treatment plants are often not equipped to remove such compounds.[8]
-
Do Not Place in Regular Trash: For laboratory settings, disposing of chemical waste in the regular trash is not a compliant practice. While household disposal guidelines exist for some pharmaceuticals,[9][10][11][12] these are not appropriate for a professional research environment.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research setting.
By following these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Continuous training on waste management protocols is also essential for maintaining a safe laboratory environment.[4]
References
- 1. Metaxalone|1665-48-1|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. epa.gov [epa.gov]
- 9. Medication Disposal [wellcare.mhsindiana.com]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistics for Handling Metaxalone-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of compounds like Metaxalone-d3 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Safety glasses |
| Weighing and Aliquoting (Dry Powder) | - Double pair of nitrile gloves[4]- Disposable gown with tight-fitting cuffs[4]- Safety glasses or goggles[7]- N95 or higher-rated respirator (if not handled in a containment hood)[8] |
| Solution Preparation | - Double pair of nitrile gloves[4]- Disposable gown with tight-fitting cuffs[4]- Safety glasses with side shields or goggles[7] |
| Handling Solutions | - Single pair of nitrile gloves- Safety glasses |
| Spill Cleanup | - Triple-gloves (latex and nitrile)[7]- Chemical-resistant suit[7]- Boots- Air-purifying respirator with an organic vapor cartridge[7] |
| Waste Disposal | - Double pair of nitrile gloves[4]- Disposable gown- Safety glasses |
Note: Always wash hands thoroughly after removing gloves.[4]
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear a single pair of nitrile gloves and safety glasses during unpacking.
-
Store the container in a designated, well-ventilated, and secure area away from heat, moisture, and direct light.[1] Keep the container tightly closed.
Weighing and Solution Preparation: To minimize the generation of airborne dust, it is highly recommended to perform these tasks in a certified chemical fume hood or a powder containment hood.[2][3]
-
Preparation: Don the appropriate PPE (double gloves, gown, eye protection, and respirator if necessary).
-
Weighing:
-
Carefully open the container.
-
Use a dedicated spatula to transfer the desired amount of this compound to a tared weigh boat.
-
Avoid creating dust clouds.[3]
-
Once weighing is complete, securely close the primary container.
-
-
Solution Preparation:
-
Add the weighed this compound to the desired solvent in a suitable container.
-
Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and paper towels should be placed in a designated, sealed plastic bag or container.[4]
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed waste container.
-
Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container.
Disposal Procedure:
-
In-Lab Deactivation (if applicable and safe): Consult your institution's safety guidelines for any specific chemical deactivation procedures for Metaxalone.
-
Packaging:
-
For solid waste, place the sealed bag into a larger, labeled hazardous waste container.
-
For liquid waste, ensure the waste container is securely sealed and labeled.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound).
-
Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[9][10][11]
Emergency Procedures
Spill:
-
Evacuate non-essential personnel from the area.[3]
-
Don the appropriate spill cleanup PPE.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust and then clean the area.[3] For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Thoroughly clean the spill area with soap and water.[3]
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Metaxalone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Metaxalone|1665-48-1|MSDS [dcchemicals.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
